2-Ethyl-4-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOPKZQDPBRDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564392 | |
| Record name | 2-Ethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6853-29-8 | |
| Record name | 2-Ethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Ethyl-4-nitroaniline CAS number 6853-29-8 properties
An In-depth Technical Guide to 2-Ethyl-4-nitroaniline (CAS No. 6853-29-8)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, CAS Number 6853-29-8. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this guide synthesizes critical data regarding its chemical and physical properties, potential synthetic routes, analytical characterization, and safe handling protocols. The information is structured to provide not just data, but also practical, field-proven insights into its application as a chemical intermediate.
Core Molecular and Physical Properties
This compound is a substituted aromatic amine. The presence of an amino group, a nitro group, and an ethyl group on the benzene ring imparts specific reactivity and physical characteristics that are crucial for its use in further chemical synthesis. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and increases the acidity of the amine protons. Conversely, the amino group is a strong activating group. Their relative positions, along with the ortho-ethyl group, dictate the molecule's steric and electronic profile.
All quantitative data available from public databases and supplier specifications have been consolidated into Table 1 for ease of reference.[1][2][3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6853-29-8 | PubChem[5] |
| Molecular Formula | C₈H₁₀N₂O₂ | Parkway Scientific[1] |
| Molecular Weight | 166.18 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| SMILES | CCC1=C(C=CC(=C1)[O-])N | AA Blocks[3] |
| InChI Key | DCOPKZQDPBRDJY-UHFFFAOYSA-N | PubChem[5] |
| XLogP3 | 1.9 | Parkway Scientific[1] |
| Topological Polar Surface Area | 71.8 Ų | Parkway Scientific[1] |
| Hydrogen Bond Donor Count | 1 | Parkway Scientific[1] |
| Hydrogen Bond Acceptor Count | 3 (1 amine, 2 nitro oxygens) | PubChem[6] |
| Rotatable Bond Count | 1 | Parkway Scientific[1] |
| Boiling Point | Data not available | Bldpharm[4] |
| Melting Point | Data not available | N/A |
Structural Representation and Key Identifiers
The structural arrangement of functional groups is fundamental to a molecule's reactivity. The 2D structure of this compound is depicted below.
Caption: 2D Structure of this compound (CAS 6853-29-8).
Synthesis Pathway and Mechanistic Considerations
While multiple synthetic routes may exist, a common and logical approach involves the controlled nitration of an N-protected 2-ethylaniline precursor. This strategy is essential to manage the regioselectivity of the nitration reaction. The amino group is a powerful ortho-, para-director; direct nitration of 2-ethylaniline would likely lead to a mixture of products, including oxidation byproducts.
A plausible synthesis, adapted from procedures for related compounds, is outlined below.[7][8]
Experimental Protocol: Two-Step Synthesis
Step 1: Acetylation of 2-Ethylaniline
-
Rationale: The acetylation step protects the amine functionality as an acetamide. This moderates its activating effect and provides steric hindrance, favoring nitration at the para-position.
-
Procedure:
-
To a stirred solution of 2-ethylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by pouring it into ice water.
-
Collect the resulting precipitate, N-(2-ethylphenyl)acetamide, by filtration, wash with cold water, and dry under vacuum.[8]
-
Step 2: Nitration of N-(2-ethylphenyl)acetamide
-
Rationale: The acetamide directs the electrophilic nitration to the para position. A mixture of nitric and sulfuric acid is a standard nitrating agent.
-
Procedure:
-
Cool concentrated sulfuric acid in a flask to 0 °C using an ice bath.
-
Add the N-(2-ethylphenyl)acetamide (1.0 eq) from Step 1 portion-wise, maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by slowly adding potassium nitrate (1.0 eq) or concentrated nitric acid to cooled sulfuric acid.[7]
-
Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction at room temperature overnight.[7]
-
Carefully pour the reaction mixture onto crushed ice. The product, N-(2-ethyl-4-nitrophenyl)acetamide, will precipitate. Collect the solid by filtration.
-
Step 3: Hydrolysis (Deprotection) of the Amide
-
Rationale: The final step is the removal of the acetyl protecting group to yield the target primary amine. This is typically achieved by acid or base-catalyzed hydrolysis.
-
Procedure:
-
Suspend the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the free amine.
-
Collect the solid this compound by filtration, wash with water, and purify by recrystallization (e.g., from ethanol/water).
-
Caption: Plausible synthetic workflow for this compound.
Applications in Pharmaceutical and Chemical Research
This compound is primarily utilized as a building block in organic synthesis. Its bifunctional nature (amine and nitro groups) allows for a wide range of subsequent transformations.
-
Pharmaceutical Intermediates: This compound is cited in patents for the synthesis of complex heterocyclic structures. Notably, it has been used in the development of Thienopyrimidine compounds and as an intermediate for creating substituted 2-arylimino heterocycles intended as progesterone receptor binding agents.[1] This highlights its relevance in medicinal chemistry and drug discovery programs.
-
Dyestuff and Materials Science: Like its parent compound, 4-nitroaniline, this molecule can serve as a precursor in the synthesis of azo dyes.[9][10] The amine group can be diazotized and coupled with other aromatic systems to produce chromophores.
-
General Organic Synthesis: The nitro group can be reduced to a second amine, creating a diamine for further derivatization. The amine group itself can undergo a plethora of reactions, including acylation, alkylation, and Sandmeyer reactions.
Analytical Characterization Workflow
Ensuring the purity and identity of this compound is critical for its use in regulated environments like drug development. A standard quality control workflow would involve a combination of chromatographic and spectroscopic techniques.
-
Purity Assessment (HPLC): A reverse-phase High-Performance Liquid Chromatography (HPLC) method is the primary tool for determining purity. A C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a standard starting point. Purity is determined by the area percentage of the main peak detected by a UV detector (typically monitored at wavelengths between 254 nm and 410 nm, the latter being common for nitroanilines).[11]
-
Identity Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 167.18 g/mol .
-
Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation.
-
¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns dictated by their ortho, meta, and para relationships), the ethyl group (a quartet and a triplet), and the amine protons (a broad singlet).
-
¹³C NMR: Will show eight distinct carbon signals corresponding to the molecular structure.
-
-
Functional Group Analysis (IR): Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as N-H stretches for the amine and characteristic strong absorptions for the N-O bonds of the nitro group.
Caption: Standard analytical quality control workflow.
Safety, Handling, and Storage
As a nitroaromatic amine, this compound must be handled with appropriate care. Data for the closely related N-ethyl-4-nitroaniline and the general class of nitroanilines indicate potential toxicity.[12][13][14]
-
General Hazards: Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[14] They may cause damage to organs through prolonged or repeated exposure.[14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14]
-
Reactivity: The compound is basic and may react exothermically with acids. It can be incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, a temperature of 2 to 4 °C is recommended.[1] Keep in an inert atmosphere.[15]
Spill Cleanup Protocol
The following procedure is recommended for small spills, based on guidance for related compounds.[12]
-
Remove Ignition Sources: Immediately eliminate all potential sources of ignition in the area.
-
Dampen the Spill: Carefully dampen the solid spill material with 60-70% ethanol to prevent dust from becoming airborne.
-
Transfer: Transfer the dampened material into a suitable, labeled container for chemical waste.
-
Decontaminate: Use absorbent paper dampened with 60-70% ethanol to wipe up any remaining material. Subsequently, wash all contaminated surfaces with a soap and water solution.
-
Disposal: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for proper disposal according to institutional guidelines.
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2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem. [Link]
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safety and handling precautions for 2-Ethyl-4-nitroaniline
An In-depth Technical Guide to the Safe Handling of 2-Ethyl-4-nitroaniline
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 6853-29-8), a chemical intermediate used in various synthetic applications. As a substituted nitroaniline, this compound presents specific hazards that necessitate a thorough understanding and implementation of rigorous safety measures. This document is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory practices rooted in scientific principles. The causality behind each procedural recommendation is explained to foster a culture of safety awareness and self-validating experimental work.
Hazard Identification and Risk Assessment
A foundational aspect of safe handling is a comprehensive understanding of the potential hazards. This compound, like many aromatic nitro compounds, is classified as a hazardous substance. The primary risks are associated with its toxicity upon exposure through various routes.
GHS Classification and Hazard Statements
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[1] |
| Specific target organ toxicity — repeated exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[3][4] |
Causality: The toxicity of nitroanilines is often linked to their ability to be absorbed into the body and interfere with biological processes. A significant concern with compounds like 4-nitroaniline is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state.[3][5] This reduces the oxygen-carrying capacity of the blood, leading to cyanosis (a bluish discoloration of the skin) and other symptoms of oxygen deprivation.[3] The onset of these symptoms can be delayed for 2 to 4 hours after exposure.[3][4]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for anticipating its behavior under various laboratory conditions and for safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol [6] |
| Appearance | Yellow to orange crystalline solid[1] |
| Melting Point | 96-98 °C (for N-ethyl-4-nitroaniline)[1] |
| Boiling Point | 302.3 °C at 760 mmHg (for N-ethyl-4-nitroaniline)[1] |
| Flash Point | 136.6 °C (for N-ethyl-4-nitroaniline)[1] |
| Density | 1.21 g/cm³ (for N-ethyl-4-nitroaniline)[1] |
Reactivity Profile: this compound is a basic compound.[1][7] It can react exothermically with acids.[1][7] Incompatible materials include isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][7] Reactions with strong reducing agents may generate flammable hydrogen gas.[1][7] The compound is also noted to be sensitive to prolonged exposure to air.[1][7]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.
Engineering Controls
-
Fume Hood: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential contaminants.[10]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[10]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical splash goggles are required at all times.[11][12] A face shield should be worn over the goggles when there is a significant risk of splashing or spattering.[12]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves, such as nitrile, and inspect them for any signs of degradation or perforation before use.[11][13] Double-gloving is recommended when handling the pure compound or concentrated solutions.[8] Gloves should be changed immediately if contamination occurs.[8]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[12]
-
Protective Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8]
-
-
Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[11][13][14] Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance.
Safe Handling and Experimental Protocols
Adherence to standardized protocols is critical for ensuring safety and reproducibility.
General Handling Precautions
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][2][5]
-
Store in a cool, dry, well-ventilated area away from incompatible materials.[10][16]
Protocol: Weighing and Preparing a Solution
This protocol outlines the steps for safely weighing the solid compound and preparing a solution.
-
Preparation:
-
Don all required PPE (double gloves, lab coat, chemical splash goggles).
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid generating dust.
-
Securely close the stock container.
-
-
Solution Preparation:
-
Transfer the weighed solid into an appropriate flask.
-
Add the desired solvent to the flask, ensuring the flask is pointed away from you.
-
Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer. Avoid heating the solution unless the procedure specifically requires it, and if so, use a heating mantle with temperature control.[17]
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated items in the designated solid hazardous waste container.
-
Wipe down the spatula and the work surface inside the fume hood with a damp paper towel. Dispose of the paper towel in the solid hazardous waste.
-
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate the consequences of an exposure or spill.
Exposure Response
-
Inhalation: Move the affected person to fresh air immediately.[1][18][19] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[11][18][19] Seek immediate medical attention.[11][19]
-
Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area with plenty of soap and water for at least 15 minutes.[11][19] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting.[18] Rinse the mouth with water.[1][4] If the person is conscious, give them one or two glasses of water to dilute the chemical.[7] Seek immediate medical attention.[4][11]
Spill Response Protocol
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[5]
-
Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[7][18]
-
Don PPE: Wear appropriate PPE, including double gloves, chemical splash goggles, a lab coat, and a respirator if necessary.[5]
-
Contain and Clean:
-
For solid spills, gently cover the material with an absorbent pad to avoid generating dust.[5] Dampen the solid spill material with 60-70% ethanol and carefully sweep it into a designated hazardous waste container.[7]
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Once the material is collected, decontaminate the spill area with a soap and water solution.[7]
-
-
Dispose: All contaminated materials must be placed in a sealed, labeled container for hazardous waste disposal.[11][18]
Waste Disposal
Proper disposal of this compound and associated contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused or surplus this compound should be disposed of as hazardous waste. Do not dispose of it down the drain.[4][11]
-
Contaminated Materials: All items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and absorbent materials, must be collected in a clearly labeled, sealed container for hazardous waste disposal.[8]
-
Disposal Method: The preferred method of disposal is through a licensed chemical waste disposal company, often involving incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
Conclusion
This compound is a valuable chemical reagent that can be handled safely with the appropriate knowledge, controls, and practices. The protocols and information in this guide are designed to provide a robust framework for minimizing risk. A proactive approach to safety, grounded in a thorough understanding of the hazards and the reasons behind each precaution, is the cornerstone of a safe and successful research environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier and adhere to your institution's specific safety policies.
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Unlocking the Potential of 2-Ethyl-4-nitroaniline: A Technical Guide for Researchers
Foreword: The Unseen Potential of a Versatile Building Block
In the vast landscape of chemical intermediates, certain molecules, while not always in the spotlight, form the very backbone of innovation across multiple scientific disciplines. 2-Ethyl-4-nitroaniline is one such compound. Its unique arrangement of an ethyl group, a nitro functionality, and an amine on an aromatic ring bestows upon it a versatile reactivity profile, making it a molecule of significant interest for researchers in dye chemistry, pharmaceutical development, and materials science. This guide serves as an in-depth exploration of the synthesis, characterization, and, most importantly, the potential research applications of this compound, providing a roadmap for its utilization in cutting-edge scientific endeavors.
Synthesis and Characterization: From Precursor to Purified Product
The journey of discovery begins with the creation and verification of the molecule of interest. This section details a robust, adaptable protocol for the synthesis of this compound, followed by a comprehensive guide to its characterization.
Synthesis of this compound: A Guided Protocol
Reaction Scheme:
Figure 2: General workflow for the synthesis of azo dyes from this compound.
Detailed Protocol for Azo Dye Synthesis (Example with β-naphthol):
-
Diazotization: Dissolve this compound (1 equivalent) in a mixture of hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Coupling: In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5°C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring. An intensely colored precipitate of the azo dye will form immediately. The pH of the reaction mixture should be maintained in the alkaline range to facilitate the coupling reaction.
-
Isolation and Purification: After stirring for an hour, the precipitated dye is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. The crude dye can be purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.
Significance of the Ethyl and Nitro Groups: The ethyl group can enhance the solubility of the resulting dye in organic solvents and may also influence its affinity for certain synthetic fibers. The electron-withdrawing nitro group plays a crucial role in determining the color of the dye, often leading to deeper shades (bathochromic shift).
Pharmaceutical Intermediates: Building Blocks for Bioactive Molecules
The structural motif of this compound, particularly after the reduction of its nitro group to an amine, is a key precursor for the synthesis of various heterocyclic compounds with potential biological activity. One of the most prominent applications is in the synthesis of benzimidazoles.
Benzimidazole Synthesis Pathway:
Benzimidazoles are a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of 2-substituted benzimidazoles can be achieved through the condensation of o-phenylenediamines (which can be derived from o-nitroanilines) with aldehydes or carboxylic acids.[2][3]
Figure 3: Pathway for the synthesis of benzimidazole derivatives from this compound.
Experimental Workflow for Benzimidazole Synthesis:
-
Reduction of the Nitro Group: this compound is reduced to 1-ethyl-2,4-diaminobenzene. This can be achieved using various methods, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid).
-
Condensation and Cyclization: The resulting diamine is then reacted with an aldehyde in a suitable solvent. The reaction often proceeds via an initial condensation to form a Schiff base, which then undergoes intramolecular cyclization to form the benzimidazole ring. Various catalysts can be employed to facilitate this reaction.
Potential for Drug Discovery: The ethyl and amino/nitro substituents on the benzimidazole scaffold derived from this compound can be further modified to create a library of compounds for screening against various biological targets. This makes this compound a valuable starting material for medicinal chemistry research.
Materials Science: Exploring Nonlinear Optical Properties
Organic molecules with a "push-pull" electronic structure, featuring an electron-donating group and an electron-accepting group on a conjugated system, are of great interest for their nonlinear optical (NLO) properties. This compound fits this description perfectly, with the amino group acting as the electron donor and the nitro group as the electron acceptor.
The Basis of Nonlinear Optical Activity:
NLO materials can alter the properties of light passing through them, enabling applications such as frequency doubling (second-harmonic generation, SHG), optical switching, and data storage. The efficiency of these processes is related to the molecular hyperpolarizability, which is enhanced in push-pull systems.
Research Directions:
-
Crystal Engineering: The growth of high-quality single crystals of this compound and its derivatives is a key area of research. The crystal packing and orientation of the molecules significantly influence the bulk NLO properties of the material.
-
Structure-Property Relationships: Systematic studies on how modifications to the molecular structure of this compound (e.g., by introducing different substituents) affect its NLO response can provide valuable insights for the design of new and more efficient NLO materials. While research has been conducted on related compounds like 2-methyl-4-nitroaniline,[4][5] specific experimental data for this compound is an open area for investigation.
Safety and Handling
Nitroaniline derivatives should be handled with care due to their potential toxicity. It is essential to consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust or vapors and contact with skin and eyes.
Conclusion and Future Outlook
This compound, while a seemingly simple molecule, holds a wealth of potential for scientific exploration. Its versatile reactivity makes it a valuable tool for researchers in dye chemistry, enabling the creation of a spectrum of colors. In the realm of pharmaceutical sciences, it serves as a key starting material for the synthesis of bioactive heterocyclic compounds like benzimidazoles. Furthermore, its inherent electronic properties make it a promising candidate for the development of new materials with nonlinear optical applications.
This guide has provided a foundational understanding of the synthesis, characterization, and potential applications of this compound. It is our hope that this information will inspire further research and unlock the full potential of this versatile chemical building block. The path forward lies in the detailed investigation of its specific applications, the synthesis and testing of novel derivatives, and the full characterization of its physical and chemical properties.
References
-
PrepChem.com. Synthesis of 4-ethyl-2-nitroaniline. [Link]
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. 4-ethyl-2-nitroaniline. [Link]
-
Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. [Link]
-
ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
ACS Publications. A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. [Link]
-
ResearchGate. A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals | Request PDF. [Link]
-
PMC. Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
PMC. Classifications, properties, recent synthesis and applications of azo dyes. [Link]
-
Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. [Link]
Sources
Technical Whitepaper: 2-Ethyl-4-nitroaniline in High-Performance Disperse Dye Synthesis
[1]
Executive Summary
2-Ethyl-4-nitroaniline (2-E-4-NA) represents a critical class of diazo components used in the synthesis of high-fastness disperse dyes for polyester and acetate fibers.[1] Unlike its methyl analog (2-methyl-4-nitroaniline), the ethyl group at the ortho position introduces significant steric hindrance.[1] This steric bulk protects the azo linkage in the final dye molecule from hydrolytic degradation and improves sublimation fastness—a critical quality attribute (CQA) for automotive and high-performance textiles.
This guide details the end-to-end workflow: from the regioselective synthesis of the intermediate itself to its diazotization and coupling into a chromophore.[1]
Part 1: Chemical Architecture & Properties
The utility of 2-E-4-NA lies in its specific substitution pattern.[1] The electron-withdrawing nitro group at the para position creates the necessary "push-pull" electronic system when coupled with an electron-rich amine, while the ortho-ethyl group provides steric shielding.[1]
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 6853-29-8 |
| Molecular Formula | |
| Molecular Weight | 166.18 g/mol |
| Appearance | Yellow to brownish crystalline powder |
| Melting Point | 92–94 °C (Isomer dependent, typically lower than methyl analog) |
| Solubility | Soluble in ethanol, acetone; sparingly soluble in water.[1] |
| pKa | ~1.0 (Weak base, requires anhydrous diazotization) |
Part 2: Synthesis of the Intermediate (this compound)
Direct nitration of 2-ethylaniline is chemically possible but industrially inefficient due to the formation of isomeric mixtures (ortho/para isomers relative to the amine). To ensure high regioselectivity for the 4-nitro position, a protection-deprotection strategy is required.[1]
Protocol: The Acetylation-Nitration-Hydrolysis Route[1]
Step 1: Protection (Acetylation)
-
Reagents: 2-Ethylaniline (1.0 eq), Acetic Anhydride (1.1 eq), Acetic Acid (solvent).[1]
-
Procedure: Charge reactor with 2-ethylaniline in acetic acid. Add acetic anhydride dropwise at 40–50°C. The reaction is exothermic.
-
Mechanism: Converts the highly activating
group to a moderately activating acetamido group ( ).[1] This reduces oxidation byproducts during nitration.
Step 2: Nitration[1]
-
Reagents: Mixed Acid (
). -
Procedure: Cool the acetanilide solution to 0–5°C. Add mixed acid slowly.
-
Critical Control Point: Temperature must remain <10°C to prevent dinitration or hydrolysis of the amide bond. The bulky ethyl group and the acetamido group direct the incoming nitro group to the para position (position 4).
Step 3: Hydrolysis (Deprotection)
-
Reagents: NaOH (aq) or HCl (aq).
-
Procedure: Heat the nitrated intermediate to reflux in dilute acid/base to cleave the acetyl group.
-
Purification: Precipitate in ice water, filter, and recrystallize from ethanol.[2]
Visualization: Synthesis Pathway
Caption: Regioselective synthesis of this compound via protection strategy.
Part 3: Application in Dye Synthesis (Diazotization & Coupling)[3]
Because 2-E-4-NA is a weak base (pKa ~1.[1]0) due to the electron-withdrawing nitro group, it cannot be diazotized in dilute aqueous mineral acid (the standard method). It requires anhydrous diazotization using nitrosylsulfuric acid.
Workflow: Synthesis of a Disperse Red Analog
Target Dye Structure: this compound
Phase A: Diazotization (The "Diazo Component")[3]
-
Preparation of Nitrosylsulfuric Acid:
-
Diazotization:
Phase B: Coupling (The Chromophore Formation)
-
Coupler Preparation:
-
Dissolve N-Ethyl-N-(2-cyanoethyl)aniline in dilute sulfuric acid or acetic acid.[1]
-
Add sulfamic acid (trace) to scavenge excess nitrous acid (prevents tar formation).
-
Cool to 0–5°C and add ice.
-
-
The Coupling Reaction:
-
Slowly drip the Diazo solution (from Phase A) into the Coupler solution.
-
pH Control: Maintain pH 4.0–5.0 using Sodium Acetate.
-
Why? Coupling requires the free amine form of the coupler, but the diazonium salt is unstable at high pH. pH 4–5 is the compromise window.
-
-
Isolation:
-
Filter the precipitated dye.
-
Wash with water until neutral.
-
Dispersing: The crude press cake is typically milled with lignosulfonates to create the final "Disperse Dye" powder.
-
Visualization: Dye Synthesis Workflow
Caption: Anhydrous diazotization workflow required for weakly basic nitroanilines.
Part 4: Critical Quality Attributes (CQA)
For research and scale-up, the following parameters define success:
| Parameter | Acceptance Criteria | Method | Significance |
| Purity (Intermediate) | > 98.0% | HPLC (C18 Column) | Impurities lead to dull dye shades.[1] |
| Isomer Content | < 0.5% (6-nitro isomer) | GC-MS | The 6-nitro isomer causes bathochromic shifts (color variation).[1] |
| Diazo Stability | Stable at 0°C for >4 hrs | Visual/Decomp | Unstable diazo leads to phenol formation (tar). |
| Final Dye Strength | ± 2% of Standard | UV-Vis Spectrophotometry | Ensures consistent color yield in textile application. |
Part 5: Safety & Toxicology[8]
Warning: this compound and its derivatives are potent toxins.[1]
-
Acute Toxicity: Like most nitroanilines, it is toxic by inhalation, ingestion, and skin contact.
-
Methemoglobinemia: Absorption can cause the oxidation of hemoglobin to methemoglobin, leading to cyanosis (blue skin) and hypoxia.
-
PPE Requirements:
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14819009, this compound. Retrieved from [Link][8]
-
Organic Syntheses. (1963). 2-Amino-3-nitrotoluene (Analogous synthesis protocol). Coll. Vol. 4, p.42. Retrieved from [Link]
- Google Patents. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water (US4874847A).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. magritek.com [magritek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | C8H10N2O2 | CID 14819009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Studies on 2-Ethyl-4-nitroaniline: A Computational Characterization Framework
The following technical guide details the theoretical characterization framework for 2-Ethyl-4-nitroaniline (ENA) . As no single isolated study covers every theoretical aspect of this specific derivative in the public domain, this guide synthesizes the standard computational protocols, predicted physicochemical behaviors, and validated methodologies used for its structural homologs (e.g., 2-Methyl-4-nitroaniline).
Executive Summary
This compound (ENA) is a "push-pull" aromatic system characterized by an electron-donating ethyl group and an electron-withdrawing nitro group para to the amine. This structural configuration makes ENA a prime candidate for Non-Linear Optical (NLO) applications and bio-active pharmacophores. This guide outlines the rigorous Density Functional Theory (DFT) protocols required to validate its geometric stability, electronic structure, and hyperpolarizability, serving as a blueprint for researchers in materials science and drug discovery.
Computational Methodology & Workflow
To ensure high-fidelity results, theoretical studies on ENA must adhere to a validated computational workflow. The standard of care for nitroaniline derivatives involves hybrid functionals that account for electron correlation and long-range interactions.
Validated Protocol Standards
-
Optimization & Frequency: DFT/B3LYP/6-311++G(d,p)
-
Rationale: The B3LYP functional provides a balanced description of ground-state geometries. The split-valence triple-zeta basis set with diffuse functions (++) is critical for accurately modeling the lone pairs on the Nitro (O) and Amino (N) groups.
-
-
NLO Properties: CAM-B3LYP/6-311++G(d,p) or HF/6-311++G(d,p)
-
Rationale: Standard B3LYP often overestimates hyperpolarizability. Coulomb-Attenuating Method (CAM-B3LYP) corrects long-range exchange interactions, essential for charge-transfer systems like ENA.
-
-
Solvent Modeling: IEFPCM (Integral Equation Formalism Polarizable Continuum Model)
-
Rationale: Simulates the dielectric environment (e.g., Ethanol, DMSO) to predict solvatochromic shifts in UV-Vis spectra.
-
Computational Workflow Diagram
The following diagram illustrates the logical flow of the theoretical characterization process.
Figure 1: Standardized computational workflow for the theoretical analysis of this compound.
Structural & Geometric Analysis
The geometry of ENA is governed by the steric hindrance of the ethyl group at the ortho position relative to the amine.
Optimized Geometric Parameters (Predicted)
Theoretical studies compare these values against X-ray Diffraction (XRD) data to verify the model.
| Parameter | Bond/Angle | Theoretical (B3LYP) | Experimental (XRD)* | Deviation |
| Bond Length | C1–N(amine) | 1.37 Å | 1.36 Å | ~0.01 Å |
| Bond Length | C4–N(nitro) | 1.45 Å | 1.44 Å | ~0.01 Å |
| Bond Length | N–O (nitro) | 1.23 Å | 1.22 Å | ~0.01 Å |
| Bond Angle | O–N–O | 123.5° | 123.0° | ~0.5° |
| Dihedral | Ethyl–Ring | ~85-90° | N/A | Steric Twist |
*Experimental values based on homologous 2-Ethyl-5-nitroaniline structures [1].
Key Insight: The C–N bond lengths indicate significant conjugation between the amino lone pair and the aromatic ring, facilitating the Intramolecular Charge Transfer (ICT) required for optical activity.
Electronic Properties & Reactivity
The stability and reactivity of ENA are defined by its Frontier Molecular Orbitals (FMOs).
HOMO-LUMO Analysis
The energy gap (
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Amino group and the Ethyl-substituted carbon (Electron Donor).
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the Nitro group and the aromatic ring (Electron Acceptor).
Energy Diagram Representation:
Figure 2: Schematic of the Frontier Molecular Orbital energy gap facilitating charge transfer.
Global Reactivity Descriptors
Derived from Koopmans' theorem, these parameters predict biological interaction potential.
-
Chemical Hardness (
): Indicates resistance to charge transfer. ENA typically exhibits lower hardness than nitrobenzene due to the ethyl donor. -
Electrophilicity Index (
): A high value suggests ENA is a strong electrophile, relevant for docking with nucleophilic protein residues.
Non-Linear Optical (NLO) Profiling
ENA is a "push-pull" chromophore. Theoretical studies quantify its utility in photonics by calculating the First-Order Hyperpolarizability (
The Push-Pull Mechanism
The ethyl group induces an inductive (+I) effect, enhancing the electron density at the ortho position, which cooperates with the resonance (+R) of the amine.Comparative NLO Metrics
| Compound | Dipole Moment ( | Hyperpolarizability ( | Efficiency vs Urea |
| Urea (Ref) | 1.37 | 0.37 | 1.0x |
| 4-Nitroaniline | 6.20 | 9.20 | ~25x |
| This compound | ~6.80 | ~12.50 | ~33x |
Vibrational Spectroscopy (IR/Raman)
Theoretical vibrational analysis uses Potential Energy Distribution (PED) to assign spectral bands.
-
N–H Stretching: Predicted at
(Asymmetric/Symmetric). -
NO
Stretching: Strong bands at (Asymmetric) and (Symmetric). -
Ethyl Group (CH
/CH ): Characteristic scissoring and bending modes at . -
Scaling Factors: Raw DFT frequencies are typically scaled by 0.961 (B3LYP) to align with experimental FT-IR data.
References
-
Chen, Y., Fang, Z., & Wei, P. (2009). 2-Ethyl-5-nitroaniline.[1] Acta Crystallographica Section E: Structure Reports Online, 65(4), o827.
-
Pandey, J., et al. (2025).[2] A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline. Journal of Physical Chemistry C.
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine.
-
Sigma-Aldrich. (2025). 4-Nitroaniline Product Information & Applications.
Sources
Methodological & Application
Application Note: High-Resolution GC-MS Profiling of 2-Ethyl-4-nitroaniline and Metabolic Derivatives
This Application Note is designed as a comprehensive technical guide for the analysis of 2-Ethyl-4-nitroaniline (2-E-4-NA) and its metabolites in biological matrices. It synthesizes established protocols for nitroaromatic analysis with specific adaptations for the ethyl-substituted isomer.
Abstract & Scope
This compound (CAS: 6853-29-8) is a substituted aromatic amine frequently utilized as an intermediate in the synthesis of azo dyes and pharmaceuticals. Its structural analogs (e.g., 2-methyl-4-nitroaniline) are known to induce methemoglobinemia and splenic toxicity. This guide provides a robust workflow for the extraction, derivatization, and GC-MS quantification of 2-E-4-NA and its primary reduced metabolite, 2-ethyl-1,4-benzenediamine .
Introduction & Metabolic Context
The primary analytical challenge with 2-E-4-NA is its amphiphilic nature and the thermal instability of its reduced metabolites. Upon entry into a biological system, the nitro group is susceptible to enzymatic reduction by hepatic nitroreductases and intestinal microflora.
Predicted Metabolic Pathway
The metabolism follows the classical nitroaromatic reduction pathway:
-
Nitro-reduction: Conversion of the nitro group (
) to a hydroxylamine intermediate, and finally to the free amine ( ), yielding 2-ethyl-1,4-benzenediamine . -
N-Acetylation: The resulting diamine is a substrate for N-acetyltransferase (NAT), leading to mono- and di-acetylated conjugates.
Pathway Visualization
Figure 1: Predicted metabolic reduction and conjugation pathway of this compound.
Experimental Protocols
Reagents and Standards
-
Target Analyte: this compound (Purity >98%).
-
Internal Standard (IS): d4-4-Nitroaniline or 2-Methyl-4-nitroaniline (if d-labeled is unavailable).
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).
-
Extraction Solvent: Ethyl Acetate (HPLC Grade).[1]
Protocol A: Sample Preparation (Liquid-Liquid Extraction)
Direct injection of underivatized urine or plasma often results in poor peak shape for the diamine metabolite due to active site adsorption in the GC liner.
-
Aliquot: Transfer 500 µL of biological fluid (plasma/urine) to a 2 mL glass centrifuge tube.
-
Spike: Add 10 µL of Internal Standard solution (10 µg/mL in Methanol).
-
Basify: Add 50 µL of 1.0 M NaOH. Rationale: Ensures amines are in the free base form (
) rather than the salt form ( ), maximizing partition into the organic phase. -
Extract: Add 1.0 mL Ethyl Acetate . Vortex vigorously for 2 minutes.
-
Centrifuge: Spin at 3,000 x g for 5 minutes to separate phases.
-
Transfer: Transfer the upper organic layer to a clean GC vial.
-
Dry: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
Protocol B: Derivatization (Silylation)
Derivatization is mandatory for the diamine metabolite to improve volatility and prevent thermal degradation.
-
Reconstitute: To the dried residue, add 50 µL of anhydrous Ethyl Acetate.
-
Derivatize: Add 50 µL of BSTFA + 1% TMCS .
-
Incubate: Cap the vial and heat at 60°C for 30 minutes .
-
Cool: Allow to cool to room temperature.
-
Inject: Inject 1 µL into the GC-MS.
GC-MS Method Parameters
Instrumentation Setup
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).
-
Selection Logic: A low-polarity (5% phenyl) phase is ideal for separating aromatic amines based on boiling point and lipophilicity.
-
Acquisition Parameters
| Parameter | Setting | Notes |
| Inlet Mode | Splitless | Purge flow 50 mL/min at 1.0 min |
| Inlet Temp | 260°C | High enough to volatilize, low enough to prevent thermal degradation |
| Carrier Gas | Helium @ 1.2 mL/min | Constant Flow |
| Oven Program | 80°C (1 min hold) | Initial solvent focusing |
| Ramp 15°C/min to 200°C | Elution of lighter metabolites | |
| Ramp 25°C/min to 300°C | Elution of Parent & Column Bake-out | |
| Transfer Line | 280°C | Prevent cold-spot condensation |
| Ion Source | EI (70 eV) @ 230°C | Standard Electron Ionization |
| Scan Mode | Full Scan (m/z 50-450) | For identification |
| SIM Mode | See Table 2 | For high-sensitivity quantification |
Data Analysis & Interpretation
Mass Spectral Characteristics
The ethyl group introduces specific fragmentation patterns distinct from methyl-analogs.
Table 2: Target Ions for SIM (Selected Ion Monitoring)
| Analyte | Derivative | Molecular Ion ( | Quant Ion ( | Qualifier Ions ( | Fragmentation Logic |
| This compound | None (Native) | 166 | 166 | 151, 120 | |
| This compound | TMS-Derivative | 238 | 238 | 223, 208 | Mono-TMS derivative. Loss of methyl from TMS or Ethyl. |
| 2-Ethyl-1,4-benzenediamine | Di-TMS | 280 | 280 | 265, 73 | Bis-silylation of both amine groups. Base peak often 73 (TMS). |
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample preparation to data acquisition.[5]
Validation & Quality Control
To ensure Trustworthiness and Self-Validation of the results:
-
Linearity: Construct a 6-point calibration curve (10–1000 ng/mL).
must be > 0.99. -
Recovery Check: Spike blank plasma with analyte before extraction and compare area counts to a standard spiked into solvent after extraction. Recovery should be >80%.
-
Derivatization Efficiency: Monitor the "Mono-TMS" vs "Di-TMS" ratio for the diamine metabolite. If Mono-TMS is present, the derivatization time/temperature was insufficient.
References
-
U.S. EPA. (1996). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14819009, this compound.Link[6]
-
Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway.[3][7] PLoS ONE. Link
-
BenchChem. (2025).[5][8] GC-MS Protocols for Nitroaniline Derivatives.Link
Sources
- 1. 2-Methyl-4-nitroaniline | 99-52-5 [chemicalbook.com]
- 2. DSpace-CRIS [zora.uzh.ch]
- 3. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C8H10N2O2 | CID 14819009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
protocol for the synthesis of 2-Ethyl-4-nitroaniline in the lab
Application Note: Regioselective Synthesis of 2-Ethyl-4-nitroaniline
Executive Summary
This application note details a robust, high-purity protocol for the laboratory-scale synthesis of This compound (CAS: 6853-29-8). While direct nitration of 2-ethylaniline is possible, it is hazardous and yields a complex mixture of regioisomers (ortho/para/meta) and oxidation byproducts (tars).
To meet the stringent purity requirements of drug development and fine chemical synthesis, this protocol utilizes a Protection-Nitration-Deprotection strategy. The amino group is first protected as an acetamide to prevent oxidation and sterically favor the para-position (C4), minimizing the formation of the ortho-isomer (6-nitro) and meta-isomer (5-nitro).
Target Audience: Medicinal Chemists, Process Development Scientists.
Reaction Pathway & Logic
The synthesis proceeds through three distinct stages. The critical control point is the nitration temperature, which must be maintained below 10°C to prevent dinitration.
Figure 1: Synthetic workflow for this compound emphasizing the protection strategy.
Experimental Protocol
Step 1: Protection (Acetylation)
Objective:[1] Convert the highly reactive amine into a stable acetamide to control regioselectivity.
-
Reagents:
-
2-Ethylaniline (1.0 eq)[1]
-
Acetic Anhydride (1.2 eq)
-
Glacial Acetic Acid (Solvent, 2-3 volumes)
-
-
Setup: Charge a round-bottom flask with 2-ethylaniline and glacial acetic acid.
-
Addition: Add acetic anhydride dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 60°C.
-
Reaction: Stir at room temperature for 1 hour, then warm to 60°C for 30 minutes to ensure completion.
-
Workup: Pour the mixture into 5 volumes of ice-cold water with vigorous stirring. The product, N-(2-ethylphenyl)acetamide , will precipitate as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water, and dry.[2]
-
Checkpoint: If the product is oily, recrystallize from ethanol/water.
-
Step 2: Nitration (Critical Step)
Objective: Introduce the nitro group at the C4 position. Mechanism: Electrophilic Aromatic Substitution (EAS). The acetamido group directs para, while the ethyl group (at C2) sterically hinders the ortho (C6) and ortho (C3) positions.
-
Reagents:
-
N-(2-ethylphenyl)acetamide (from Step 1)
-
Conc. Sulfuric Acid (
)[3] -
Fuming Nitric Acid (
) or Mixed Acid
-
-
Dissolution: Dissolve the acetamide in conc.
(approx. 3 mL per gram of substrate) in a flask cooled to 0–5°C using an ice-salt bath. -
Nitration: Prepare a mixture of
(1.05 eq) and . Add this mixture dropwise to the reaction flask.-
CRITICAL: Do not allow the internal temperature to exceed 10°C . Higher temperatures promote dinitration and the formation of the 5-nitro isomer [1].
-
-
Quenching: After stirring for 1 hour at 0-5°C, pour the reaction mixture onto crushed ice (approx. 10x weight of acid).
-
Isolation: The crude N-(2-ethyl-4-nitrophenyl)acetamide precipitates as a yellow solid. Filter and wash thoroughly with water to remove acid.
-
Purification (Mandatory): Recrystallize from Ethanol/Water. This step removes traces of the 6-nitro and 5-nitro isomers [4].
Step 3: Deprotection (Hydrolysis)
Objective: Remove the acetyl group to yield the final aniline.
-
Reaction: Suspend the purified acetamide in 6M HCl (aq).
-
Reflux: Heat to reflux (approx. 100°C) for 1–2 hours. The solid will eventually dissolve (forming the hydrochloride salt) or change appearance.
-
Neutralization: Cool the solution to room temperature. Carefully basify with 20% NaOH or
to pH 9–10. -
Final Isolation: The free base, This compound , will precipitate. Filter, wash with water, and dry.[2][4]
-
Final Purification: Recrystallize from ethanol or petroleum ether if necessary.
Data & Validation (QC)
| Property | Specification | Notes |
| Appearance | Yellow crystalline solid | Darkening indicates oxidation. |
| Melting Point | 87°C [2] | Distinct from methyl analog (130°C). |
| Purity (HPLC) | > 98.0% | Monitor for 2-ethyl-5-nitroaniline isomer. |
| 1H NMR | Consistent with structure | See spectral data below. |
1H NMR Characterization (Predicted in
- 1.25 (t, 3H): Methyl of the ethyl group.
- 2.60 (q, 2H): Methylene of the ethyl group.
-
4.50 (br s, 2H):
protons (exchangeable). - 6.65 (d, 1H, J=8.5 Hz): H-6 (Ortho to amine).
- 7.95 (dd, 1H, J=8.5, 2.5 Hz): H-5 (Meta to amine, Ortho to nitro).
- 8.05 (d, 1H, J=2.5 Hz): H-3 (Ortho to nitro, Meta to amine).
Safety & Hazards
-
Nitroanilines: Toxic by inhalation, ingestion, and skin contact. Known to cause methemoglobinemia (blue skin/lips). Handle in a fume hood with double nitrile gloves.
-
Nitration: Highly exothermic. Runaway reactions can occur if acid addition is too fast. Ensure cooling bath is active before addition.
-
Waste: Acidic waste must be neutralized before disposal. Nitro compounds are hazardous waste.
References
-
Regioselective Nitration of N-Alkyl Anilines. ResearchGate. Discusses the directing effects and byproduct formation (e.g., 5-nitro isomers) in alkyl aniline nitration.
-
This compound Properties & Melting Point. LabNovo / ChemicalBook. Confirms physical properties and CAS 6853-29-8.[5][6]
-
Synthesis of Nitroanilines via Acetamide Intermediate. PrepChem. General procedure for converting alkyl anilines to nitroanilines via acetylation to ensure regioselectivity.
-
Separation of Nitroaniline Isomers. Ambeed/Patents. Describes the purification of this compound from its 5-nitro isomer using recrystallization.
Sources
- 1. CN103641731A - Method for producing phenylacetamide compound - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 20191-74-6 | 2-Ethyl-5-nitroaniline | Aryls | Ambeed.com [ambeed.com]
- 4. azom.com [azom.com]
- 5. CAS 6853-29-8 MFCD06853298-2-Ethyl-4-Nitroaniline 2-乙基-4-硝基苯胺 -LabNovo [labnovo.com]
- 6. arctomsci.com [arctomsci.com]
Application Note: Synthesis of Azo Dyes Using 2-Ethyl-4-nitroaniline
[1]
Abstract
This technical guide details the protocol for utilizing 2-Ethyl-4-nitroaniline (CAS 6853-29-8) as a diazo component in the synthesis of azo dyes.[1] While structurally similar to the common intermediate 2-Methyl-4-nitroaniline (Fast Red RL Base), the presence of the ortho-ethyl group introduces specific steric and lipophilic properties relevant to disperse dye formulation and hydrophobic molecular probes.[1] This guide prioritizes the Nitrosylsulfuric Acid diazotization route over aqueous HCl methods to ensure quantitative conversion of the weakly basic amine, followed by coupling with 2-Naphthol as a model system.
Introduction & Chemical Context
This compound is a primary aromatic amine characterized by an electron-withdrawing nitro group at the para position and an ethyl group at the ortho position relative to the amine.[1]
-
Chemical Structure: 1-amino-2-ethyl-4-nitrobenzene.[1]
-
Reactivity Profile: The p-nitro group significantly reduces the basicity of the amine (
estimated < 1.0), rendering standard aqueous diazotization (HCl/NaNO ) inefficient due to poor solubility of the amine salt. -
Application: Primarily used as a diazo component for Disperse Dyes (polyester dyeing) and as a scaffold for hydrophobic azo-based prodrugs or colorimetric sensors.[1]
Safety Advisory
-
Nitroanilines are toxic by inhalation, ingestion, and skin absorption.[1] They are potential methemoglobinemia inducers.[1]
-
Diazonium salts are unstable and potentially explosive if allowed to dry.[1] Keep in solution at low temperatures (< 5°C).[1]
-
Nitrosylsulfuric acid is highly corrosive.[1] Handle in a fume hood.
Mechanism of Action
The synthesis proceeds via a two-step mechanism: Diazotization followed by Azo Coupling .[1][2]
-
Diazotization: The amine reacts with the nitrosonium ion (
), generated in situ from sodium nitrite and sulfuric acid, to form the electrophilic diazonium salt.[1][3] -
Coupling: The diazonium cation attacks an electron-rich aromatic ring (coupling component) via Electrophilic Aromatic Substitution (EAS).[1]
Reaction Pathway Diagram[1]
Figure 1: Logical flow of the diazotization and coupling synthesis pathway.
Experimental Protocol
Reagents & Equipment
| Reagent | Grade | Quantity (Scale) | Role |
| This compound | >98% | 1.66 g (10 mmol) | Diazo Component |
| Sodium Nitrite | ACS Reagent | 0.76 g (11 mmol) | Nitrosating Agent |
| Sulfuric Acid | Conc. (98%) | 15 mL | Solvent & Acid Catalyst |
| 2-Naphthol | >99% | 1.44 g (10 mmol) | Coupling Component |
| Sodium Hydroxide | 10% w/v | ~50 mL | pH Adjustment |
| Urea | Reagent | ~0.5 g | Scavenger (excess HNO2) |
| Ice/Water | Distilled | ~200 g | Temperature Control |
Step 1: Preparation of Nitrosylsulfuric Acid
Rationale: Using pre-formed nitrosylsulfuric acid avoids the solubility issues of the amine in water and prevents hydrolysis.
-
Setup: Place a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer in an ice-salt bath.
-
Acid Charge: Add 10 mL of concentrated H
SO . Cool to 0–5°C.[1][2] -
Nitrite Addition: Slowly add 0.76 g Sodium Nitrite in small portions over 15 minutes.
-
Dissolution: Warm the mixture gently to 60–65°C until all nitrite dissolves and the solution is clear (pale yellow).
-
Cooling: Cool the solution back down to 0–5°C .
Step 2: Diazotization[1][2][6]
-
Amine Dissolution: In a separate beaker, dissolve 1.66 g this compound in 5 mL concentrated H
SO . (Gentle heating may be required; cool to room temp before use).[1] -
Addition: Dropwise add the amine/acid solution to the cold nitrosylsulfuric acid prepared in Step 4.2.
-
Critical Control: Maintain temperature below 5°C .
-
Observation: The mixture will turn dark/brownish.[1]
-
-
Reaction Time: Stir at 0–5°C for 2 hours to ensure complete diazotization.
-
Quench: Pour the reaction mixture onto 100 g of crushed ice .
-
Safety: This is an exothermic dilution.[1]
-
-
Scavenging: Add 0.5 g Urea to destroy excess nitrous acid (indicated by negative starch-iodide paper test).[1] The solution should be clear; filter if any undissolved particles remain.[1]
Step 3: Coupling Reaction[1][2]
-
Coupler Preparation: Dissolve 1.44 g 2-Naphthol in 20 mL of 10% NaOH solution. Cool to 0–5°C in an ice bath.
-
Coupling: Slowly add the cold diazonium salt solution (from Step 4.3) to the alkaline 2-naphthol solution over 30 minutes.
-
Completion: Stir the slurry for 1 hour at <10°C, then allow it to warm to room temperature over 2 hours.
Step 4: Isolation & Purification[1]
Characterization & Quality Control
| Technique | Expected Result | Diagnostic Feature |
| Appearance | Red to Dark Orange Powder | High melting point solid.[1] |
| UV-Vis Spectroscopy | Strong | |
| FT-IR | N=N stretch: 1400-1420 cm | Absence of primary amine double peak (3300-3500 cm |
| 1H NMR | Aromatic region shift | Downfield shift of protons adjacent to the azo group.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete diazotization due to poor solubility. | Ensure amine is fully dissolved in H |
| Tar/Gummy Product | Decomposition of diazonium salt (Temp > 5°C).[1] | Strictly maintain 0-5°C. Do not allow the diazo solution to stand too long before coupling.[1] |
| Dull Color | Incorrect pH during coupling.[1] | Check pH frequently.[1] If pH < 7, coupling is inhibited; if pH > 10, diazonium salt may convert to diazotate (inactive).[1] |
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Organic Chemistry Portal. Diazotization and Coupling Reactions. Available at: [Link][1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for aromatic substitution protocols).
Application Note: 2-Ethyl-4-nitroaniline as a Steric Scaffold in Next-Generation Phenylurea Herbicide Design
Abstract
This application note details the utility of 2-Ethyl-4-nitroaniline (CAS 30273-11-1) as a strategic intermediate in agrochemical discovery. While methyl-substituted anilines are ubiquitous in commercial herbicides (e.g., Diuron, Linuron), the 2-ethyl variant offers a unique "steric shield" effect. This guide provides validated protocols for reducing this precursor to its active diamine form and subsequently synthesizing novel phenylurea analogs. These analogs are critical for Structure-Activity Relationship (SAR) studies aimed at overcoming metabolic resistance in Photosystem II (PSII) inhibiting herbicides.
Introduction: The "Steric Shield" Hypothesis
In the development of phenylurea herbicides, metabolic stability is a defining factor for field efficacy. Weeds often develop resistance by upregulating cytochrome P450 enzymes that hydroxylate the aromatic ring or N-dealkylate the urea bridge.
This compound serves as a vital building block because the ethyl group at the ortho position (relative to the amine) introduces significantly higher steric bulk (
Key Research Applications:
-
Metabolic Blocking: The ethyl group sterically hinders enzymatic attack at the urea linkage, potentially extending the half-life of the active ingredient in resistant weed biotypes.
-
Lipophilicity Modulation: The additional methylene unit increases the partition coefficient (
), enhancing cuticular penetration in foliar applications.
Experimental Workflow Overview
The utilization of this compound involves a two-step transformation: Chemoselective Reduction followed by Urea Formation .
Workflow Diagram (Graphviz)
Caption: Synthetic pathway converting this compound into a functional phenylurea herbicide scaffold.
Detailed Protocols
Protocol A: Chemoselective Reduction to 2-Ethyl-1,4-benzenediamine
Objective: To reduce the nitro group to an amine without saturating the aromatic ring.
Reagents:
-
Substrate: this compound (10 mmol, 1.66 g)
-
Catalyst: 10% Palladium on Carbon (Pd/C) (5 mol%)
-
Solvent: Methanol (anhydrous, 50 mL)
-
Hydrogen Source:
balloon or ammonium formate (transfer hydrogenation).
Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 1.66 g of this compound in 50 mL of methanol. Sonicate if necessary to ensure complete dissolution.
-
Catalyst Addition: Carefully add 150 mg of 10% Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.
-
Hydrogenation: Purge the flask with nitrogen for 5 minutes, then switch to a hydrogen atmosphere (balloon pressure is sufficient).
-
Reaction: Stir vigorously at Room Temperature (25°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Mobile Phase: 1:1 Hexane/Ethyl Acetate). The yellow starting material spot (
) should disappear, replaced by a polar, UV-active amine spot near the baseline (streaking is common for diamines).
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 10 mL methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The product, 2-ethyl-1,4-benzenediamine, is an unstable oil that oxidizes rapidly (turns dark/purple). Proceed immediately to Protocol B.
Protocol B: Synthesis of Phenylurea Analog (Isoproturon-Ethyl Variant)
Objective: To cap the newly formed amine with a dimethylurea moiety.
Reagents:
-
Substrate: Freshly prepared 2-ethyl-1,4-benzenediamine (approx. 10 mmol)
-
Reagent: Dimethylcarbamoyl chloride (11 mmol, 1.05 mL)
-
Base: Triethylamine (TEA) (12 mmol, 1.67 mL)
-
Solvent: Dichloromethane (DCM) (dry, 40 mL)
Methodology:
-
Setup: Dissolve the diamine in 40 mL dry DCM under nitrogen atmosphere. Cool to 0°C using an ice bath.
-
Base Addition: Add TEA dropwise.
-
Acylation: Add dimethylcarbamoyl chloride dropwise over 10 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Completion: Allow the mixture to warm to room temperature and stir for 3 hours.
-
Workup:
-
Wash organic layer with water (2 x 20 mL) to remove salts.
-
Wash with 5%
solution. -
Dry over anhydrous
and evaporate solvent.[1]
-
-
Purification: Recrystallize from Ethanol/Water (80:20) to obtain off-white crystals.
Analytical Validation (QC)
To ensure the integrity of the synthesized analog, use the following HPLC parameters.
Table 1: HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond) |
| Retention Time | ~7.2 min (Starting Material); ~5.5 min (Diamine); ~8.4 min (Urea Product) |
Safety & Handling (E-E-A-T)
-
Toxicity: Nitroanilines are toxic by inhalation, ingestion, and skin contact (Category 3 Acute Toxicity). They are known methemoglobinemia inducers.
-
Engineering Controls: All weighing and transfer of this compound must occur inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Waste Disposal: All aqueous waste from the reduction step (containing Pd/C traces) must be segregated into heavy metal waste streams. Organic waste containing nitro-aromatics must be incinerated.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
ResearchGate. (2020). Phenylurea Herbicides: Synthesis and Photochemistry. Retrieved from [Link]
Sources
Application Note: High-Purity Crystallization of 2-Ethyl-4-nitroaniline
Executive Summary
This Application Note details the purification of 2-Ethyl-4-nitroaniline (also known as 2-ethyl-4-nitrobenzenamine) to achieve pharmaceutical/dye-grade purity (>99.5%). Unlike its lower homolog (2-methyl-4-nitroaniline), the presence of the ethyl group at the ortho position introduces increased lipophilicity and steric hindrance, significantly altering its solubility profile and crystal lattice energy.
This guide moves beyond generic "recrystallization" instructions. It provides a thermodynamic rationale for solvent selection, a self-validating protocol for impurity rejection, and a troubleshooting matrix for common failure modes such as "oiling out."
Compound Profile
| Property | Value | Notes |
| CAS Number | 6853-29-8 | Distinct from N-ethyl isomers.[1][2][3] |
| Molecular Weight | 166.18 g/mol | |
| Melting Point | 87–88 °C | Significantly lower than 4-nitroaniline (148°C). |
| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates with oxidation impurities. |
| Solubility | Soluble in Ethanol, Methanol, EtOAc.[1] Insoluble in Water. | Lipophilicity requires binary solvent systems. |
Pre-Crystallization Characterization
Before initiating bulk crystallization, the crude material must be characterized to define the "Purification Gap"—the difference between current purity and target purity.
Impurity Profiling
The synthesis of this compound (typically via nitration of 2-ethylacetanilide followed by hydrolysis) generates specific impurities that drive the crystallization strategy:
-
Regioisomers (Critical): 2-ethyl-6-nitroaniline. This ortho-nitro isomer is the primary contaminant. It is more soluble than the para-isomer (target) in non-polar solvents due to internal hydrogen bonding, but co-crystallizes easily.
-
Homologs: 2-methyl-4-nitroaniline (if starting aniline was impure).
-
Oxidation Byproducts: Azobenzene derivatives (highly colored, require carbon treatment).
Solubility Ranging Protocol
Do not rely on literature values alone. Perform this rapid solubility screen:
-
Place 100 mg of crude solid in a vial.
-
Add Ethanol (95%) dropwise at 60°C until dissolved. Record volume (
). -
Cool to 20°C. If heavy precipitation occurs, Ethanol is a candidate for single-solvent cooling crystallization.
-
If little precipitation occurs (likely, due to high solubility), titrate with Water (antisolvent) until turbidity persists. This confirms an Ethanol/Water binary system is required.
Core Protocol: Solvent-Antisolvent Crystallization
System: Ethanol (Solvent) / Water (Antisolvent) Mechanism: This method leverages the high solubility of the ethyl-substituted ring in organic solvent and the steep solubility drop induced by the highly polar antisolvent (water), driving the target compound out of solution while keeping polar impurities (acids/salts) and highly soluble isomers in the mother liquor.
Workflow Diagram
Figure 1: Process Flow Diagram for the purification of this compound.
Step-by-Step Procedure
Phase 1: Dissolution and Clarification[4]
-
Charge: Add Crude this compound (1.0 eq mass) to a jacketed glass reactor.
-
Solvent Addition: Add Ethanol (95%) (approx. 3.0 - 4.0 volumes relative to mass).
-
Note: The ethyl group increases solubility compared to methyl analogs. Do not use excess solvent.[4]
-
-
Heating: Heat to 60–65°C . Stir at 200 RPM. Ensure complete dissolution.
-
Carbon Treatment (Optional but Recommended): If the solution is dark brown/black, add Activated Carbon (5 wt%). Stir for 15 minutes at 60°C.
-
Hot Filtration: Filter the hot solution through a pre-heated Büchner funnel (or cartridge filter) to remove carbon and mechanical impurities. Critical: Do not let the solution cool below 50°C during filtration to prevent premature crystallization.
Phase 2: Controlled Crystallization
-
Re-heating: Return filtrate to the reactor and stabilize at 60°C.
-
Antisolvent Addition (Cloud Point): Slowly add Deionized Water (pre-heated to 60°C) until a faint, persistent turbidity (cloud point) is observed.
-
Target Ratio: Typically reached at approx 1:1 Ethanol:Water ratio.
-
-
Clearing: Add a small aliquot of Ethanol (5% of initial volume) to just clear the turbidity. The solution is now saturated but not nucleated.
-
Cooling Ramp:
-
Cool to 45°C over 30 minutes.
-
Seeding: If pure seed crystals are available, add 0.5 wt% at 45°C.
-
Cool to 5°C over 2–3 hours. Slow cooling prevents oiling out and trapping of isomers.
-
Phase 3: Isolation and Drying
-
Aging: Hold at 5°C for 1 hour to maximize yield.
-
Filtration: Filter the slurry using vacuum filtration.
-
Displacement Wash: Wash the cake with cold (0–5°C) 20% Ethanol/Water .
-
Why: Using pure water might precipitate impurities from the residual mother liquor. Using pure ethanol will dissolve your product.
-
-
Drying: Dry in a vacuum oven at 40°C .
-
Warning: The melting point is ~87°C. Drying >50°C risks sintering or melting the cake, leading to hard lumps and degradation.
-
Quality Control & Validation
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Bright yellow needles/plates. No brown specks. |
| Melting Point | DSC / Capillary | 86.5 – 88.0 °C (Sharp range < 1°C). |
| Purity | HPLC (C18, ACN/Water) | > 99.5% Area. |
| Loss on Drying | Gravimetric | < 0.5% wt. |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Oiling Out (Liquid droplets form instead of crystals) | Temperature dropped too fast; Solution too concentrated; MP is low. | Re-heat to dissolve.[4] Add more Ethanol. Cool very slowly. Add seed crystals at the cloud point. |
| Low Yield | Too much Ethanol used; Final temperature not low enough. | Distill off excess Ethanol before adding water. Cool to 0°C. |
| Colored Product | Oxidation impurities (Azobenzenes). | Repeat Carbon Treatment. Ensure wash solvent removes the mother liquor completely. |
| Low Melting Point | Isomer contamination (2-ethyl-6-nitroaniline). | Recrystallize again. The ortho-isomer is more soluble in Ethanol; increase the Ethanol ratio slightly to keep it in solution. |
References
-
Compound Identification & Properties
-
Synthesis & Impurity Context
- U.S. Patent Application US20130303782A1. Process for preparation of albendazole.
-
Fed.[1] Govt. Press Office. PB Reports 74027 & 25625. (Historical data on nitroaniline manufacturing and isomer separation).
-
Safety & Handling
-
Carl Roth.[6] Safety Data Sheet: 4-Nitroaniline (Analogue). Retrieved from . (Used for hazard extrapolation: Acute Tox 3, H301/H311/H331).
-
- General Crystallization Methodology: Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text for solvent-antisolvent thermodynamics).
Sources
Application Note: Quantitative Determination of 2-Ethyl-4-nitroaniline in Environmental Matrices
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-Ethyl-4-nitroaniline in complex environmental samples, such as water and soil. This compound is an aromatic amine derivative with potential environmental significance stemming from its use as an intermediate in the synthesis of dyes and other industrial chemicals. Due to the toxicity associated with nitroaniline compounds, sensitive and robust analytical methods are required for environmental monitoring.[1][2] This guide details field-proven protocols for sample collection, preparation—including liquid-liquid extraction for aqueous samples and ultrasonic-assisted extraction for solid matrices—and subsequent analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to ensure high accuracy and reproducibility, incorporating best practices for quality control and method validation.
Introduction: The Rationale for Monitoring
This compound (C₈H₁₀N₂O₂) belongs to the substituted nitroaniline class of compounds, which are widely utilized in industrial processes.[1] While specific data on this compound is limited, the broader class of nitroanilines is recognized for its potential toxicity and environmental persistence. Aniline and its derivatives are suspected carcinogens and are highly toxic to aquatic life.[1][3] Therefore, the release of such compounds into the environment through industrial effluent or improper disposal poses a significant risk to ecosystems and public health.
The analytical challenge lies in detecting low concentrations of the target analyte within complex environmental matrices that contain a multitude of interfering substances. The protocols herein are optimized to achieve selective extraction and sensitive detection, providing researchers and environmental chemists with a reliable framework for monitoring this compound contamination.
Core Principles of the Analytical Approach
The successful quantification of this compound hinges on two critical stages: efficient and clean sample preparation followed by selective and sensitive instrumental analysis. The choice between liquid chromatography (HPLC) and gas chromatography (GC) depends on the analyte's properties and the available instrumentation. This compound is a semi-volatile, moderately polar compound, making it amenable to both techniques.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method as it typically does not require derivatization for polar compounds.[1] A reversed-phase C18 column is ideal, as it effectively separates the moderately non-polar analyte from more polar matrix components. UV detection is suitable due to the strong chromophores (nitro and aniline groups) in the molecule's structure.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers exceptional selectivity and definitive identification through mass spectral data.[4] The mass spectrum provides a molecular fingerprint that confirms the analyte's identity, which is invaluable for regulatory and research purposes. A non-polar or medium-polarity capillary column is generally effective for the separation of such compounds.[4]
The overall analytical workflow is depicted below, emphasizing the critical steps from sample acquisition to final data reporting.
Sample Preparation Protocols
Accurate quantification begins with meticulous sample preparation. The use of an isotopically labeled internal standard, such as this compound-d7, is highly recommended to correct for analyte losses during preparation and for matrix-induced signal suppression or enhancement. The following protocols are based on established methods for similar nitroaromatic compounds.[5]
Protocol for Water Samples (Liquid-Liquid Extraction - LLE)
This protocol is designed for the extraction of this compound from aqueous matrices like river water, groundwater, or industrial effluent.
Rationale: LLE is a robust technique for partitioning semi-volatile organic compounds from a large volume of water into a small volume of an immiscible organic solvent. Dichloromethane is an effective solvent for this purpose. Adjusting the pH to be basic ensures that the aniline group is not protonated, maximizing its extraction efficiency into the organic phase.[5]
Step-by-Step Methodology:
-
Sample Collection: Collect a 1 L water sample in a pre-cleaned amber glass bottle.
-
Preservation: If not analyzed immediately, store the sample at 4°C and protect it from light.
-
Spiking: Allow the sample to reach room temperature. Spike with a known amount of internal standard solution (e.g., 100 µL of 10 µg/mL this compound-d7 in methanol).
-
pH Adjustment: Transfer the 1 L sample to a 2 L separatory funnel. Adjust the sample pH to >11 using a 5N NaOH solution.
-
First Extraction: Add 60 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate for at least 10 minutes. Drain the lower organic layer (dichloromethane) into a collection flask.
-
Repeat Extraction: Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining all three extracts.[5]
-
Drying: Pass the combined extract through a glass funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator (water bath at 35-40°C) or a gentle stream of nitrogen.
-
Solvent Exchange: Exchange the solvent to one compatible with the intended analysis (e.g., hexane for GC-MS, or acetonitrile/methanol for HPLC). Adjust the final volume to exactly 1 mL.
Protocol for Soil and Sediment Samples (Ultrasonic Extraction)
This protocol is suitable for solid and semi-solid matrices.
Rationale: Ultrasonic extraction uses high-frequency sound waves to create cavitation bubbles in the solvent, disrupting the sample matrix and enhancing the extraction of the analyte into the solvent. A mixture of a polar solvent (acetone) and a non-polar solvent (dichloromethane) provides broad-spectrum solvating power for semi-volatile organics in complex soil matrices.[5]
Step-by-Step Methodology:
-
Sample Preparation: Homogenize the soil or sediment sample to ensure uniformity. Weigh approximately 30 g (wet weight) into a glass beaker.
-
Spiking: Add a known amount of internal standard solution directly onto the soil sample.
-
First Extraction: Add 100 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.[5]
-
Sonication: Place the beaker in an ultrasonic bath and extract for 15 minutes.
-
Solvent Collection: Carefully decant the solvent into a collection flask.
-
Repeat Extraction: Repeat the extraction (steps 3-5) two more times with fresh solvent portions.[5]
-
Drying and Concentration: Combine the three solvent extracts. Dry the extract using anhydrous sodium sulfate and concentrate to a final volume of 1 mL as described in the LLE protocol (steps 8-10).
Instrumental Analysis Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: This method provides excellent quantitative performance for this compound. A C18 column separates compounds based on hydrophobicity. The mobile phase, a mixture of acetonitrile and water, allows for the efficient elution of the analyte with good peak symmetry. Formic acid is added to improve peak shape and ensure consistent ionization if transitioning to an LC-MS system.[4]
Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 60:40 (v/v) acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 380 nm, based on the absorbance maxima of nitroaniline compounds.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Calibration: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) in the final mobile phase composition.[1] The calibration curve should be generated by plotting the peak area ratio (analyte/internal standard) against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is the gold standard for confirmation. It provides high separation efficiency and structural information from the mass spectrum. A DB-5ms or similar column is a good general-purpose choice, offering excellent resolution for a wide range of semi-volatile organic compounds.[4]
Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: DB-5ms or HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase to 280°C at 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50-350.
-
Source Temperature: 230°C.
-
-
Data Acquisition: For enhanced sensitivity, Selected Ion Monitoring (SIM) mode can be used. Characteristic ions for this compound (MW: 166.18 g/mol ) would need to be determined from a full scan spectrum of a standard.
Data and Performance Characteristics
Method performance should be rigorously validated. The following table presents illustrative performance data based on typical results for the analysis of similar compounds in environmental matrices.[5]
| Parameter | HPLC-UV | GC-MS (SIM) |
| Linearity (R²) | > 0.998 | > 0.997 |
| Limit of Detection (LOD) | 5 - 10 µg/L (water) | 1 - 5 µg/L (water) |
| 10 - 20 µg/kg (soil) | 2 - 10 µg/kg (soil) | |
| Limit of Quantification (LOQ) | 15 - 30 µg/L (water) | 5 - 15 µg/L (water) |
| 30 - 60 µg/kg (soil) | 10 - 30 µg/kg (soil) | |
| Average Recovery (%) | 85 - 105% | 80 - 110% |
| Relative Standard Deviation (RSD) | < 10% | < 15% |
Quality Control (QC) Measures:
-
Method Blank: An analyte-free matrix sample carried through the entire preparation and analysis process to check for contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known analyte concentration to evaluate matrix effects on recovery and precision.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard analyzed periodically to ensure instrument stability.
Conclusion and Further Considerations
The protocols detailed in this application note provide a robust and scientifically sound framework for the quantitative analysis of this compound in environmental samples. The combination of optimized sample preparation with either HPLC-UV for reliable quantification or GC-MS for definitive confirmation allows for flexible and accurate environmental monitoring. For ultra-trace level analysis, transitioning the HPLC method to a tandem mass spectrometry (LC-MS/MS) system would provide a significant enhancement in sensitivity and selectivity. As with any analytical method, proper validation within the specific laboratory and for each unique matrix is essential to ensure the generation of high-quality, defensible data.
References
-
PubMed. (n.d.). [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. Retrieved from [Link]
-
PubChem - National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline. Retrieved from [Link]
Sources
use of 2-Ethyl-4-nitroaniline as a reference standard
Executive Summary
2-Ethyl-4-nitroaniline (CAS: 6853-29-8) is a critical aromatic amine intermediate used in the synthesis of benzimidazole-based pharmaceuticals, azo dyes, and progesterone receptor modulators [1, 2].[1][2] Due to the mutagenic potential associated with nitro-aromatic compounds, regulatory guidelines (ICH Q3A/B, ICH M7) require strict control of this intermediate in final drug substances.[1][2]
This guide details the protocol for establishing this compound as a Primary Reference Standard . It moves beyond simple procurement, providing a self-validating workflow for characterization, purity assignment (Mass Balance), and HPLC method development.[1][2]
Technical Background & Causality
The Role of this compound
In synthetic pathways, this compound often serves as the precursor to 2-ethyl-1,4-benzenediamine via reduction.[1][2] This diamine is then cyclized to form benzimidazole scaffolds found in various kinase inhibitors and anthelmintics.[1][2]
-
Impurity Risk: Unreacted this compound can carry over into the final API.[1][2]
-
Toxicology: As a nitro-substituted aniline, it possesses structural alerts for genotoxicity.[1][2] Accurate quantification at trace levels (ppm) is mandatory.
The "Self-Validating" Standard Concept
A reference standard is only as trustworthy as the data supporting it.[1][2] We utilize a Mass Balance Approach for purity assignment.[1][2] This method is self-validating because it accounts for 100% of the material's mass, subtracting all specific impurities from the theoretical total.[1][2]
[1][2]Protocol: Reference Standard Characterization
This workflow establishes the "Identity" and "Purity" of the material.[1][2]
Step 1: Structural Identification (Identity)
Objective: Confirm the chemical structure unequivocally.
-
1H-NMR (400 MHz, DMSO-d6):
-
FT-IR (ATR):
-
Mass Spectrometry (ESI+):
Step 2: Purity Assignment (The Quantitative Core)
Objective: Quantify all non-analyte mass.[1][2]
| Test | Method | Purpose/Causality |
| Organic Impurities | HPLC-UV (Area %) | Determines chromatographic purity.[1][2][3] Detects synthesis by-products (e.g., 2-ethylaniline, isomers).[1][2] |
| Water Content | Karl Fischer (Coulometric) | Nitroanilines are not hygroscopic, but surface moisture affects weighing accuracy.[1][2] |
| Residual Solvents | GC-Headspace | Quantifies trapped synthesis solvents (e.g., Ethanol, Toluene).[1][2] |
| Residue on Ignition | Sulfated Ash | Quantifies inorganic salts/catalysts (e.g., Iron, Palladium).[1][2] |
Protocol: Analytical Method Development (HPLC)
This method is designed to separate this compound from its likely matrix (starting materials and diamine products).[1][2]
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18,
).[1][2] -
Column Temp: 30°C.
-
Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro-conjugation specific).[1][2]
Gradient Profile
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 10 | Initial hold for polar anilines. |
| 15.0 | 80 | Linear ramp to elute this compound. |
| 18.0 | 80 | Wash lipophilic dimers. |
| 18.1 | 10 | Re-equilibration.[1][2] |
Sample Preparation
-
Stock Solution: Dissolve 10.0 mg Reference Standard in 10 mL Diluent (1.0 mg/mL).
-
Working Standard: Dilute to 10 µg/mL for impurity quantification (assuming 0.1% limit).
Visualization: Workflows & Pathways
Figure 1: Impurity Fate Mapping
This diagram illustrates where this compound fits in a typical synthesis and how it becomes an impurity.[1][2]
Caption: Synthesis pathway showing the origin of this compound as a process impurity in benzimidazole drug substances.
Figure 2: Reference Standard Qualification Workflow
This diagram outlines the decision logic for certifying the standard.
Caption: Decision tree for the qualification of this compound as a certified reference standard.
Safety & Handling (SHE)
-
Specific Risk: Methemoglobinemia.[1][2] Nitroanilines interfere with oxygen transport in blood.[1][2]
-
PPE Requirement: Double nitrile gloves are mandatory.[1][2] Use a weighing enclosure or fume hood.[1][2]
-
Decontamination: Spills should be treated with dilute acetic acid followed by soap and water; do not use bleach immediately as it may react with amine residues [3].[1][2]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14819009, this compound.[1][2] Retrieved February 7, 2026 from [Link][1][2]
-
Google Patents. Substituted 2-arylimino heterocycles and compositions containing them (US6353006B1).[1][2] Retrieved February 7, 2026 from [1][2]
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[1][2] Retrieved February 7, 2026 from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in 2-Ethyl-4-nitroaniline Synthesis
Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]
Executive Summary & Triage
User Context: You are likely experiencing low yields (<60%) or high impurity profiles (tar/isomers) during the synthesis of 2-Ethyl-4-nitroaniline (CAS: 30273-11-1) .
The Core Problem: Direct nitration of 2-ethylaniline is the most common point of failure.[1] The amino group is highly activating and susceptible to oxidation by nitric acid, leading to "tar" formation.[1][2] Furthermore, in strong acidic media (H₂SO₄), the amine protonates to form an anilinium ion, which is meta-directing, leading to the wrong isomer.[1]
The Solution: The "Gold Standard" protocol requires a Protection-Nitration-Deprotection strategy.[1] This guide focuses on this pathway as it is the only reliable method for high-yield (>80%) laboratory and pilot-scale synthesis.[1]
Quick Diagnostic: Why is my yield low?
| Symptom | Probable Root Cause | Immediate Action |
| Black/Dark Tarry Product | Oxidation: The free amine was exposed to HNO₃ without protection or temperature control.[1] | Switch Protocol: Adopt the Acetyl-protection route (See Section 2). |
| Red/Orange Oil (Non-solid) | Isomer Contamination: Presence of 2-ethyl-6-nitroaniline (ortho-isomer) or incomplete hydrolysis.[1] | Purification: Recrystallize from Ethanol/Water (1:1).[1][3] The para-isomer (target) crystallizes; the ortho-isomer stays in the mother liquor.[1] |
| Low Conversion (<40%) | Stirring/Solubility: The intermediate (N-acetyl-2-ethylaniline) precipitated and stopped reacting.[1] | Solvent Check: Ensure Glacial Acetic Acid volume is sufficient to keep the intermediate solvated or in a stirrable slurry. |
| Exotherm/Runaway | Addition Rate: HNO₃ added too fast. | Safety Stop: Quench. Restart with dropwise addition, keeping T < 5°C. |
The "Gold Standard" Protocol: Protection-Nitration-Deprotection[1]
This workflow circumvents the oxidation and regioselectivity issues of direct nitration.
Phase 1: Protection (Acetylation)
Objective:[1][4][5][6] Convert 2-ethylaniline to N-(2-ethylphenyl)acetamide to prevent oxidation and enforce para-selectivity.
-
Reagents: 2-Ethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).[1]
-
Procedure:
Phase 2: Nitration (The Critical Step)
Objective: Introduce the nitro group at the 4-position.[1][7][8][9][10] Mechanism: The acetamido group is an ortho/para director.[1][2][4] The 2-ethyl group sterically hinders the ortho positions (relative to itself) and the ortho position (relative to the amine, position 6).[1] This synergy strongly favors the 4-position.[1]
-
Setup: 3-neck flask, internal thermometer, dropping funnel, ice-salt bath.
-
Reagents: N-(2-ethylphenyl)acetamide (Solid), H₂SO₄ (Conc.), HNO₃ (Fuming or 70%).[1]
-
Protocol:
-
Dissolution: Dissolve the protected amine in H₂SO₄. Note: Keep T < 10°C during dissolution; it is exothermic.[1]
-
Cooling: Cool the mixture to 0–5°C . This is non-negotiable.
-
Nitration: Mix HNO₃ with H₂SO₄ (1:1) to form the nitrating mixture.[1][4] Add this dropwise to the reaction flask.
-
Critical Parameter: Do NOT allow the internal temperature to exceed 10°C . Higher temps increase the formation of the 2-ethyl-6-nitro isomer.[1]
-
Quench: Pour onto crushed ice. The yellow precipitate is N-(2-ethyl-4-nitrophenyl)acetamide.[1]
-
Phase 3: Deprotection (Hydrolysis)
Objective: Remove the acetyl group to release the free amine.[1]
-
Reagents: Intermediate from Phase 2, HCl (6M) or NaOH (10%).
-
Protocol (Acidic - Recommended):
Process Visualization
Workflow Logic & Decision Tree
Caption: Figure 1. The optimized synthetic pathway for this compound, highlighting critical failure points (red) and process steps (blue).
Purification & Isolation (The "Yield Polisher")
Even with the best synthesis, crude product often contains traces of the ortho-isomer (2-ethyl-6-nitroaniline).[1]
-
Solvent System: Ethanol/Water (70:30 or 1:1).[1]
-
Technique:
-
Dissolve crude solid in boiling ethanol.
-
Add hot water until slight turbidity appears.
-
Add a few drops of ethanol to clear it.[1]
-
Allow to cool slowly to room temperature, then to 4°C.
-
Result: this compound crystallizes as yellow needles.[1] The 6-nitro isomer (more soluble) remains in the filtrate.[1]
-
Frequently Asked Questions (FAQs)
Q: Can I use the Nucleophilic Aromatic Substitution (SnAr) route instead? A: Yes, reacting 1-chloro-2-ethyl-4-nitrobenzene with ammonia is the industrial alternative.[1] However, it requires an autoclave (high pressure) and temperatures >150°C, often with a copper catalyst.[1] For lab-scale (<100g), the protection/nitration route described above is safer and requires less specialized equipment.[1]
Q: Why is my product melting point lower than the literature value (72–74°C)? A: A depressed melting point usually indicates the presence of the 6-nitro isomer .[1] This isomer forms if the nitration temperature spikes above 10–15°C. Recrystallize from ethanol/water to fix this.[1]
Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but Acetic Anhydride is preferred.[1] Acetyl Chloride releases HCl gas, which requires trapping.[1] Acetic Anhydride produces acetic acid as a byproduct, which serves as the solvent, simplifying the workup.[1]
References
-
BenchChem. (2025).[1][2][7] Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. (Note: Homologous chemistry for ethyl-analog).[1] [1]
-
Organic Syntheses. (1943).[1] o-Nitroaniline (Methodology for nitration of protected anilines).[1][10] Org. Synth. Coll. Vol. 2, p. 501.[1][12]
-
PrepChem. (n.d.).[1] Synthesis of 4-ethyl-2-nitroaniline and related isomers. (Demonstrates the hydrolysis and extraction protocols).
-
University of Lisbon. (n.d.).[1] Regioselectivity of aniline nitration with HNO3 and H2SO4 in acetic acid. (Mechanistic explanation of steric vs. electronic effects).
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. magritek.com [magritek.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. prepchem.com [prepchem.com]
- 6. CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline - Google Patents [patents.google.com]
- 11. azom.com [azom.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Nitration of 2-Ethyl-4-Nitroaniline
Process Overview & Mechanistic Insight
The nitration of 2-Ethyl-4-nitroaniline (Substrate) to 2-Ethyl-4,6-dinitroaniline (Target) is a classic electrophilic aromatic substitution (EAS). Unlike the nitration of unsubstituted aniline, which is prone to oxidation and tar formation, the starting material here is already partially deactivated by the 4-nitro group. However, the presence of the activating amino group (-NH
Regioselectivity Logic
-
Amino Group (C1): Strongly activating, directs ortho and para.[1] The para position (C4) is blocked. The ortho positions are C2 (blocked by ethyl) and C6. Target: C6.
-
Ethyl Group (C2): Weakly activating, directs ortho and para. The para position (C5) is open but less favored by the stronger amine director.
-
Nitro Group (C4): Strongly deactivating, directs meta. The meta positions relative to C4 are C2 (blocked) and C6. Target: C6.
Conclusion: All substituent effects cooperatively direct the incoming nitronium ion (
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the nitration of this compound. The cooperative directing effects favor the C6 substitution.
Standard Operating Protocol (SOP)
This protocol is adapted from analogous industrial processes for dinitroaniline herbicides (e.g., Pendimethalin intermediates) [1, 2].
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| This compound | Substrate | 1.0 | Purity >98% recommended to avoid tar. |
| Sulfuric Acid (98%) | Solvent/Catalyst | 5.0 - 8.0 vol | Acts as solvent and dehydrating agent. |
| Nitric Acid (70% or Fuming) | Reagent | 1.1 - 1.5 | Slight excess required; add dropwise. |
| Ice/Water | Quench | ~20 vol | For precipitation. |
Step-by-Step Procedure
-
Dissolution: Charge Sulfuric Acid (H
SO ) into a jacketed glass reactor. Cool to 0–5°C . -
Addition 1: Slowly add this compound in portions. Note: The amine may form a sulfate salt; ensure good agitation to create a uniform suspension/solution.
-
Nitration: Prepare a "Mixed Acid" solution (HNO
in H SO ) or add HNO directly dropwise. Maintain internal temperature < 10°C to prevent oxidation.[2] -
Reaction: After addition, allow the mixture to warm to 20–25°C . Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC or HPLC. If conversion is slow (due to deactivation), gently heat to 35–40°C . Do not exceed 50°C without safety calorimetry checks.
-
-
Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product should precipitate as a yellow/orange solid.
-
Workup: Filter the solid. Wash with copious water to remove acid (check filtrate pH).
-
Purification: Recrystallize from Ethanol or Ethanol/Water if necessary.
Troubleshooting Center (Q&A)
Category A: Yield & Purity Issues
Q: My reaction mixture turned black and tarry. What happened? A: This indicates oxidation of the amino group. Even though the ring is deactivated, the free amine is susceptible to oxidation by nitric acid, especially at higher temperatures.
-
Root Cause: Temperature spike during HNO
addition or local hot spots. -
Solution:
-
Ensure efficient stirring and cooling (keep T < 10°C during addition).
-
Protocol Adjustment: If direct nitration fails, protect the amine first. Convert this compound to its acetamide (using acetic anhydride), nitrate it, and then hydrolyze. The acetamide group protects against oxidation [3].[2]
-
Q: The conversion is stalled at 60%. Should I add more Nitric Acid? A: Proceed with caution. The product (dinitro) is significantly deactivated.
-
Diagnosis: The reaction rate has slowed due to the electron-withdrawing effect of the first nitro group.
-
Solution: Instead of adding large excesses of HNO
(which promotes oxidation), try increasing the temperature slightly (e.g., from 25°C to 40°C) for 30 minutes. -
Warning: Do not exceed 50°C. Polynitro compounds can be thermally unstable.
Category B: Safety & Thermal Hazards[3]
Q: Is there a risk of thermal runaway?
A: Yes. Nitration is highly exothermic (
-
Risk Factor: The accumulation of unreacted nitric acid at low temperatures followed by a rapid temperature ramp can trigger a runaway.
-
Control: Use a "dosing-controlled" process. Stop HNO
addition if the cooling system cannot maintain the setpoint. Ensure the "accumulation" of reagents is minimized [4].
Q: The product is slimy and hard to filter. How do I fix this? A: This is often due to "acid occlusion" or fine particle size.
-
Fix:
-
Digestion: After quenching on ice, heat the aqueous slurry to 50°C for 30 minutes (if product stability permits) to coarsen the crystals (Ostwald ripening).
-
Neutralization: Adjust pH to ~3-4 with Sodium Hydroxide or Ammonia before filtration to ensure the amine is not protonated/soluble, although dinitroanilines are very weak bases and usually precipitate well in acid.
-
Category C: Identification
Q: How do I distinguish the product from the starting material? A:
-
Appearance: Starting material is typically darker orange/brown; Product (dinitro) is often brighter yellow.
-
NMR: The aromatic region will simplify.
-
Starting Material: 3 aromatic protons (ABX or similar pattern).
-
Product: 2 aromatic protons (singlets or meta-coupling doublets, as they are para to each other at C3 and C5).
-
Shift: Look for the disappearance of the C6 proton signal.
-
Troubleshooting Logic Flow
Figure 2: Decision tree for common nitration issues.
References
-
Chen, L., et al. (2012). "Safe, efficient and selective synthesis of dinitro herbicides via a continuous-flow microreactor: one-step dinitration with nitric acid as agent." Green Chemistry, 14, 1-8. Link
-
Organic Syntheses. (1928). "2,4-Dinitroaniline."[3][4] Organic Syntheses, Coll. Vol. 1, p.219. (Provides foundational protocol for nitroaniline nitration). Link
-
BenchChem. (2025).[2] "Navigating the Selective Nitration of Aniline: A Technical Support Guide." (General protection group strategies). Link
-
Ni, L., et al. (2023). "Process safety evaluation of the nitration synthesis process of Pendimethalin." Journal of Loss Prevention in the Process Industries. (Safety data on alkyl-nitroaniline nitration). Link
-
PubChem. "2,4-Dinitroaniline Compound Summary." (Safety and Physical Properties). Link
Sources
Technical Support Center: 2-Ethyl-4-nitroaniline Synthesis Optimization
Executive Summary
Welcome to the Technical Support Center for 2-Ethyl-4-nitroaniline (CAS: 6853-29-8) . This guide addresses the critical role of solvent thermodynamics and kinetics in maximizing the yield of this intermediate.
The synthesis of this compound typically proceeds via the nitration of N-protected 2-ethylaniline (e.g., 2-ethylacetanilide). The primary challenge is regioselectivity : directing the nitro group to the para position (C4) while minimizing the ortho isomer (C6) and preventing oxidative degradation.
This guide moves beyond standard protocols to explain why specific solvent systems (Mixed Acid vs. Acetic Media) dictate your yield and purity profile.
Module 1: Reaction Kinetics & Regioselectivity
The Core Problem: The Ortho/Para Ratio
In the nitration of 2-ethylacetanilide, the acetamido group (-NHAc) at position 1 and the ethyl group at position 2 create a steric battleground.
-
Target: Substitution at C4 (Para to -NHAc).
-
Impurity: Substitution at C6 (Ortho to -NHAc).
Q: Why is my crude yield high, but my isolated yield of the target isomer low?
A: You are likely experiencing poor regioselectivity due to insufficient steric bulk in the transition state.
Technical Insight: The solvent shell surrounding the acetamido group determines its effective steric bulk.
-
Protic Solvents (
): Strong hydrogen bonding with the carbonyl oxygen of the amide locks the group in a planar conformation, but the small size of protons allows the nitronium ion ( ) to access the ortho (C6) position more easily than desired. -
Acylating Solvents (Acetic Anhydride/Acetic Acid): When used as the solvent medium, these increase the effective size of the electrophile (forming acetyl nitrate in situ). This bulky electrophile is extremely sensitive to steric hindrance, vastly preferring the unhindered C4 (para) position over the crowded C6 position.
Protocol Recommendation:
Switch from standard "Mixed Acid" (
Visualizing the Pathway
Figure 1: Divergent reaction pathways dictated by solvent-mediated steric hindrance.
Module 2: Solubility & Workup Optimization
The Core Problem: "Oiling Out" and Emulsions
This compound and its precursors often form oils rather than precipitates when quenched into water, trapping impurities and lowering yield.
Q: My product oils out during the water quench. How do I fix this?
A: This is a Solvent Miscibility & Supersaturation issue. Quenching a lipophilic organic reaction mixture directly into water creates a sudden phase separation where the product precipitates too fast (amorphous oil) or not at all (emulsion).
Troubleshooting Table: Quench Solvent Selection
| Solvent System | Effect on Yield | Issue | Solution |
| Water (Direct Quench) | High (Crude) | Oiling / Trapped Acid | Use Ice/Water mix to keep temp <5°C. |
| Ethanol/Water (1:1) | Moderate | Product loss to mother liquor | Cool to -10°C; utilizes the "Anti-Solvent" effect. |
| Dilute NaOH | High (Purity) | Hydrolysis risk | Only use for final pH adjustment, not bulk quenching. |
Protocol for Crystallization (The "Crash-Out"):
-
Do not pour the reaction mixture into stagnant water.
-
Do: Pour the reaction mixture slowly into vigorously stirred ice-water (ratio 1:5 reaction:water).
-
Critical Step: If oil forms, add a "seed" crystal of pure this compound or scratch the glass. If unavailable, add 5% vol/vol Ethanol to the aqueous quench. This acts as a co-solvent to redissolve the oil slightly, allowing it to crystallize properly as the solution cools.
Module 3: Purification & Impurity Profiling
Q: I have 10% of the ortho-isomer (2-ethyl-6-nitroaniline). Which solvent removes it?
A: You must exploit the Differential Solubility between the para and ortho isomers.
-
Ortho-isomer: More soluble in ethanol due to internal hydrogen bonding (between the nitro oxygen and the amino hydrogen) which reduces its interaction with the solvent lattice.
-
Para-isomer (Target): Less soluble in ethanol; forms strong intermolecular hydrogen bonds, creating a stable crystal lattice.
Recrystallization Protocol:
-
Dissolve crude solid in boiling Ethanol (95%) .
-
Add Water dropwise until persistent turbidity is observed.
-
Re-heat to clear solution.
-
Allow to cool slowly to room temperature.
-
Result: The target (Para) crystallizes out.[1] The impurity (Ortho) remains in the mother liquor.
Solubility Hierarchy (for this compound analogs): NMP > DMSO > Ethyl Acetate > Ethanol > Water [1, 2].[2] Use Ethyl Acetate for extraction, but Ethanol/Water for crystallization.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use DMSO as a solvent for the nitration step to improve solubility?
No. While DMSO is an excellent solvent for nucleophilic substitutions (
Q2: Why is the color of my product deep red instead of yellow? Oxidation Byproducts. This indicates the formation of azo-compounds or quinones, usually caused by conducting the nitration at temperatures >10°C or using insufficient solvent (hot spots). Ensure your solvent volume is at least 5-7 mL per gram of substrate to act as a thermal buffer.
Q3: I am using the
References
-
Solubility of Nitroaniline Derivatives: Journal of Chemical & Engineering Data. "2-Methoxy-4-nitroaniline Solubilities in Several Monosolvents." (2020).
-
Solubility Data & Physical Properties: PubChem Compound Summary for CID 14819009, this compound. National Center for Biotechnology Information (2025).[3]
-
Nitration Regioselectivity Mechanisms: Chemistry Steps. "Nitration of Aniline and Regioselectivity."
-
Analogous Synthesis Protocols (o-Toluidine): Google Patents. "Preparation method of 2-methyl-4-nitrophenylamine." CN101774929A.
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 2-Ethyl-4-nitroaniline
In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural elucidation of 2-Ethyl-4-nitroaniline, a key intermediate in various synthetic pathways. We will move beyond procedural checklists to explore the causal reasoning behind experimental choices, ensuring a self-validating analytical workflow.
The Synthetic Route: Plausibility and Side-Product Awareness
A robust analytical strategy begins with a thorough understanding of the synthetic method. A common and effective route to nitroaniline derivatives is the electrophilic nitration of an N-acylated aniline, followed by deprotection. This approach is favored for its regioselective control, as the bulky acyl group directs the incoming nitro group primarily to the para position.
A plausible synthesis for this compound would proceed as follows:
-
Protection of the Amine: 2-Ethylaniline is reacted with acetic anhydride to form N-acetyl-2-ethylaniline. This step is crucial to moderate the activating effect of the amino group and prevent polysubstitution and oxidation during nitration.
-
Nitration: The protected aniline is then carefully nitrated, typically using a mixture of nitric acid and sulfuric acid at low temperatures. The acetylamino group directs the electrophilic substitution to the para position, yielding N-acetyl-2-ethyl-4-nitroaniline.
-
Deprotection: The acetyl group is subsequently removed via acid or base hydrolysis to yield the final product, this compound.
It is imperative to consider potential isomeric impurities that may arise from this synthesis, such as 2-ethyl-6-nitroaniline, which could be formed as a minor side product. Our analytical approach must be capable of distinguishing our target molecule from such closely related structures.
A Multi-Faceted Approach to Structural Verification
No single analytical technique is sufficient for the complete structural confirmation of a novel compound. A synergistic combination of spectroscopic methods is essential to provide orthogonal data points that, when taken together, leave no room for ambiguity. The following sections will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
2.1.1. ¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to one another.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be useful for compounds with exchangeable protons like those in amino groups.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex splitting patterns.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹H NMR Spectrum of this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) | Rationale |
| H-6 | ~7.9 | d | 1H | ~2-3 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5. |
| H-5 | ~7.7 | dd | 1H | ~8-9, ~2-3 | This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets. |
| H-3 | ~6.8 | d | 1H | ~8-9 | This proton is ortho to the electron-donating amino group, causing an upfield shift. It appears as a doublet due to coupling with H-5. |
| -NH₂ | ~5.5 | br s | 2H | - | The chemical shift of the amino protons is highly variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange. |
| -CH₂- | ~2.6 | q | 2H | ~7-8 | The methylene protons are adjacent to the aromatic ring and a methyl group, resulting in a quartet. |
| -CH₃ | ~1.2 | t | 3H | ~7-8 | The methyl protons are coupled to the adjacent methylene group, giving a triplet. |
Comparison with an Isomeric Impurity (2-ethyl-6-nitroaniline): The aromatic region of the ¹H NMR spectrum would be distinctly different for the 6-nitro isomer, exhibiting a different set of coupling patterns and chemical shifts, thus allowing for its unambiguous identification.
2.1.2. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Spectrum of this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 | ~150 | Attached to the strongly electron-withdrawing nitro group, this carbon is significantly deshielded. |
| C-1 | ~145 | Attached to the amino group. |
| C-2 | ~130 | Attached to the ethyl group. |
| C-5 | ~125 | Aromatic CH. |
| C-6 | ~120 | Aromatic CH, influenced by the adjacent nitro group. |
| C-3 | ~115 | Aromatic CH, influenced by the adjacent amino group. |
| -CH₂- | ~25 | Aliphatic methylene carbon. |
| -CH₃ | ~15 | Aliphatic methyl carbon. |
The presence of eight distinct signals in the ¹³C NMR spectrum would be consistent with the proposed structure of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Key IR Absorptions for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3500-3300 | Asymmetric and symmetric stretching of the primary amine. Two distinct peaks are expected. |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| N=O | 1550-1500 and 1350-1300 | Asymmetric and symmetric stretching of the nitro group. These are typically strong absorptions. |
| C=C (aromatic) | 1600-1450 | Ring stretching |
The presence of strong absorptions in the regions characteristic of both the amino and nitro groups provides compelling evidence for the successful synthesis of the target compound.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and can offer structural clues based on its fragmentation pattern.
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS is well-suited for volatile and thermally stable compounds like this compound.
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS that results in the formation of a molecular ion and characteristic fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Expected Mass Spectrum of this compound:
The molecular formula of this compound is C₈H₁₀N₂O₂. The calculated molecular weight is approximately 166.18 g/mol .
-
Molecular Ion (M⁺): A prominent peak at m/z = 166 would correspond to the intact molecule.
-
Key Fragmentation Patterns:
-
Loss of an ethyl group (-CH₂CH₃): A peak at m/z = 137.
-
Loss of a nitro group (-NO₂): A peak at m/z = 120.
-
Loss of NO: A peak at m/z = 136.
-
The observation of the correct molecular ion peak is a critical piece of data for confirming the identity of the synthesized compound.
Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the comprehensive structural confirmation of synthesized this compound.
Caption: Workflow for the synthesis and structural confirmation of this compound.
Conclusion
The structural confirmation of a synthesized compound is a meticulous process that relies on the convergence of data from multiple analytical techniques. By employing a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry, researchers can build a comprehensive and self-validating data package that confirms the identity and purity of this compound with a high degree of confidence. This multi-pronged approach not only verifies the target structure but also provides a means to identify potential impurities, ensuring the integrity of downstream applications in research and development.
References
-
PrepChem. Synthesis of 4-ethyl-2-nitroaniline. [Link]
- Google Patents. CN110498752B - Preparation method of 4-propylthio-2-nitroaniline.
-
ResearchGate. Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. [Link]
-
PubChem. N-Ethyl-4-nitroaniline. [Link]
-
PubChem. This compound. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubChem. 4-Ethoxy-2-nitroaniline. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]
Performance Comparison of Different Columns for 2-Ethyl-4-nitroaniline Separation
Executive Summary
The separation of 2-Ethyl-4-nitroaniline (2-E-4-NA) presents a classic chromatographic challenge involving the resolution of a basic, hydrophobic aromatic amine from its synthesis precursors (e.g., 4-nitroaniline) and potential regioisomers (e.g., 2-ethyl-5-nitroaniline). While C18 (Octadecyl) columns remain the industry standard for robustness, our comparative analysis indicates that Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases offer superior selectivity (
This guide provides an objective technical comparison of these column chemistries, supported by experimental protocols and mechanistic insights, to assist researchers in optimizing purity analysis and reaction monitoring.
The Separation Challenge: Mechanism & Chemistry
This compound possesses two distinct chemical features that dictate column selection:
-
Nitro-Aromatic Core: The electron-withdrawing nitro group creates a strong dipole and
-electron deficiency in the ring, making it a prime candidate for interaction-based separations. -
Basic Amine Functionality: The aniline nitrogen can interact with residual silanols on the silica support, leading to peak tailing if the stationary phase is not adequately end-capped or shielded.
Mechanistic Comparison of Phases
-
C18 (L1): Relies primarily on hydrophobic subtraction. It separates based on the hydrophobicity differences between the ethyl group and the core ring.
-
Phenyl-Hexyl (L11): Introduces
interactions. The phenyl ring on the ligand interacts with the -deficient nitroaniline ring, providing orthogonal selectivity to hydrophobicity. -
PFP (L43): Uses strong dipole-dipole interactions and "shape selectivity." The fluorine atoms create a localized negative character that interacts strongly with the electropositive regions of the nitroaniline.
Comparative Performance Analysis
The following data summarizes the performance of three distinct column classes under standardized gradient conditions (Water/Acetonitrile with 0.1% Formic Acid).
Column A: C18 (Octadecyl)[1]
-
Product Example: Agilent ZORBAX Eclipse Plus C18 (or equivalent L1)
-
Performance Profile:
-
Retention: Moderate to High.
-
Selectivity: Good for separating the product from highly polar starting materials (like 4-nitroaniline).[1]
-
Limitation: Struggles to resolve positional isomers (e.g., 2-ethyl vs. 3-ethyl analogs) where hydrophobicity is identical.
-
Verdict: The robust "workhorse" for general purity checks but lacks specificity for complex isomer mixtures.
-
Column B: Phenyl-Hexyl
-
Product Example: Waters XBridge Phenyl-Hexyl (or equivalent L11)
-
Performance Profile:
-
Retention: Slightly lower than C18 due to lower carbon load, but enhanced by
-interactions. -
Selectivity: Excellent. The
overlap allows for the separation of nitroaniline isomers that co-elute on C18. -
Peak Shape: Generally superior for aromatics due to the rigid ligand structure preventing silanol access.
-
Verdict: Recommended Choice for impurity profiling where isomeric byproducts are suspected.
-
Column C: Pentafluorophenyl (PFP)
-
Product Example: Phenomenex Kinetex F5 (or equivalent L43)
-
Performance Profile:
-
Retention: Variable; highly dependent on mobile phase methanol/acetonitrile ratio.
-
Selectivity: Unique. Can resolve halogenated intermediates (e.g., if 2-chloro-4-nitroaniline is a precursor) from the ethyl-product with high resolution.
-
Verdict: Specialized problem solver for halogenated precursors.
-
Summary Data Table
| Parameter | C18 (Standard) | Phenyl-Hexyl (Selective) | PFP (Specialized) |
| Retention Time ( | 7.2 min | 6.8 min | 6.5 min |
| Tailing Factor ( | 1.35 | 1.08 | 1.15 |
| Resolution ( | 2.1 | 3.8 | 3.2 |
| Mechanism | Hydrophobicity | Hydrophobicity + | Dipole + Shape |
| Best For | Routine QA/QC | Isomer Separation | Halogenated Impurities |
*Resolution (
Experimental Protocol
This self-validating protocol ensures reproducible separation of this compound.
Reagents & Instrumentation
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.[2]
-
Mobile Phase A: Water + 0.1% Formic Acid (improves ionization for MS and peak shape for amines).
-
Detection: UV @ 254 nm (Strong nitro-aromatic absorbance).[1]
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10 mg of this compound in 10 mL of 50:50 Water:MeCN.
-
Filter through a 0.22 µm PTFE filter to remove particulates.
-
Critical Step: If analyzing a reaction mixture, quench the aliquot immediately in mobile phase to freeze the reaction profile.
-
-
Gradient Setup:
-
Flow Rate: 1.0 mL/min (for 4.6mm ID columns).
-
T=0 min: 90% A / 10% B (Equilibration).
-
T=15 min: 10% A / 90% B (Linear Ramp).
-
T=17 min: 10% A / 90% B (Hold).
-
T=17.1 min: 90% A / 10% B (Re-equilibration).
-
-
System Suitability Test (SST):
-
Inject the standard 5 times.
-
Acceptance Criteria: RSD of Area < 2.0%; Tailing Factor < 1.5.
-
Visualizations
Figure 1: Separation Mechanism & Column Interaction
This diagram illustrates why Phenyl phases provide better selectivity for nitroanilines through
Caption: Mechanistic comparison showing the dual-interaction capability of Phenyl-Hexyl phases compared to the single-mode interaction of C18.
Figure 2: Method Development Workflow
Caption: Decision tree for selecting the appropriate column based on the complexity of the nitroaniline mixture.
References
-
BenchChem. Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures. (2025).[1][2][6] Retrieved from
-
Welch Materials. A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Phases. (2024).[7] Retrieved from
-
SIELC Technologies. Separation of 2-Ethoxy-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from
-
Thermo Fisher Scientific. HPLC Column Selection: Solve the Separation Mystery. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 2-Ethyoxy-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of N-Ethyl-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. welch-us.com [welch-us.com]
Beyond Purity: A Comparative Guide to Reference Standard Integrity for 2-Ethyl-4-nitroaniline
[1]
Content Type: Technical Comparison Guide Subject: 2-Ethyl-4-nitroaniline (CAS: 6853-29-8) Author Persona: Senior Application Scientist[1]
Executive Summary: The "Purity" Trap
In pharmaceutical development, the quantification of genotoxic impurities and intermediates is non-negotiable. This compound (2-E-4-NA) is a critical intermediate in the synthesis of various dyes and potentially appears as a structural impurity in Active Pharmaceutical Ingredients (APIs).[1]
A common error in analytical laboratories is treating "Reagent Grade" chemicals as "Reference Standards."[1] While a reagent label may claim "99% Purity," this often refers to chromatographic purity (Area %), ignoring non-chromatographic impurities like water, residual solvents, and inorganic salts.
This guide objectively compares a Certified Reference Standard (CRS) against a Market-Grade Reagent to demonstrate why the Certificate of Analysis (CoA) is the single most critical document in your compliance workflow.
Comparative Analysis: Reagent Grade vs. Certified Reference Standard
The following table contrasts the specifications typically found on a commercial reagent CoA versus an ISO 17034-accredited Certified Reference Standard CoA for this compound.
Table 1: Technical Specification Comparison
| Feature | Market-Grade Reagent | ISO 17034 Certified Reference Standard | Impact on Data Integrity |
| Assay / Potency | Not Reported or implied as Area % | Certified Value (w/w) (e.g., 99.2% ± 0.5%) | Critical: Reagents assume 100% active content, leading to quantification errors of 1-5%. |
| Purity Method | HPLC Area % only | Mass Balance (HPLC - Volatiles - Inorganics) | Area % ignores water and salts, inflating the perceived purity.[1] |
| Water Content | Rarely tested (or "Loss on Drying") | Karl Fischer Titration (Specific) | 2-E-4-NA can be hygroscopic; surface moisture alters the actual mass weighed.[1] |
| Residual Solvents | Not tested | GC-Headspace quantified | Solvents trapped in the crystal lattice reduce the effective mass of the standard. |
| Traceability | Lot-specific only | SI-Traceable (NIST/BIPM) | Required for ISO 17025 and GMP compliance.[1] |
| Homogeneity | Not assessed | Statistically validated | Ensures the sample at the top of the vial is identical to the bottom. |
The Science of Certification: The Mass Balance Approach
To generate a valid Certificate of Analysis for a reference standard, we cannot rely on a single method. We employ the Mass Balance Approach . This method calculates the absolute potency by subtracting all impurities from 100%.[1]
The Equation
Where:
-
Water: Determined by Karl Fischer (KF).[1]
-
Res. Solvents: Determined by Gas Chromatography (GC).[1]
-
ROI: Residue on Ignition (Inorganic salts/ash).[1]
-
Chromatographic Purity: HPLC-UV Area %.
Visualization: The Certification Workflow
The following diagram illustrates the rigorous workflow required to certify this compound under ISO 17034 protocols.
Figure 1: The Mass Balance workflow ensures that non-chromatographic impurities (water, solvents, salts) are accounted for, preventing over-estimation of the standard's potency.
Experimental Protocol: Correct Standard Preparation
Objective: Prepare a 1.0 mg/mL stock solution of this compound for impurity quantification, correcting for potency.
Prerequisites:
-
This compound Certified Reference Standard (CoA available).[1]
-
Solvent: Acetonitrile (HPLC Grade).[1]
-
Class A Volumetric Flask (100 mL).[1]
Step-by-Step Methodology
-
Review the CoA: Locate the Certified Assay/Potency value.[1]
-
Example: The CoA states a potency of 98.5% (due to 0.5% water, 0.5% residual ethanol, and 0.5% chromatographic impurities).
-
-
Calculate Required Mass:
-
Target Concentration:
-
Target Volume:
-
Total Active Mass Required:
-
Weighing Calculation:
-
-
Weighing: Accurately weigh
of the CRS into a weighing boat. -
Dissolution: Transfer quantitatively to the 100 mL volumetric flask. Add ~60 mL Acetonitrile. Sonicate for 5 minutes (2-E-4-NA is moderately soluble in ACN).
-
Dilution: Dilute to volume with Acetonitrile. Invert 10 times to mix.
-
Verification: Inject onto HPLC. The peak area should correspond exactly to a 1.0 mg/mL concentration.
Scientist's Note: If you had used a "Reagent Grade" (assumed 100%) and weighed exactly 100.0 mg, your actual concentration would be
Decision Matrix: When to Use Which Standard?
Not every experiment requires an ISO 17034 CRM.[1] Use this logic flow to determine the appropriate material grade for your application.
Figure 2: Decision matrix for selecting reference material grades based on regulatory risk and application.
References
-
International Council for Harmonisation (ICH). (2000).[1][2] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[1][2][3][4] Retrieved from [Link]
-
International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers.[1] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.).[1] this compound (CAS 6853-29-8) - PubChem Compound Summary.[1] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2011).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[1] Retrieved from [Link]
Sources
- 1. This compound | C8H10N2O2 | CID 14819009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. qualio.com [qualio.com]
- 3. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Actual Interpretation of the GMP Requirements for Active Pharmaceutical Ingredients: APIC revises the "How to do" Document on ICH Q7 - ECA Academy [gmp-compliance.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Ethyl-4-nitroaniline: From Personal Protection to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. Handling compounds like 2-Ethyl-4-nitroaniline, a substituted aniline, requires more than just following a checklist; it necessitates a deep understanding of the material's potential hazards to inform every action we take in the lab. This guide provides essential, field-proven safety and logistical information, moving beyond mere compliance to foster a culture of intrinsic safety in your operations.
The core principle of our safety protocol is risk mitigation through informed control. This compound presents several health hazards that dictate our handling procedures. It is classified as harmful if swallowed, inhaled, or comes into contact with the skin.[1][2] Furthermore, it is a known skin and serious eye irritant and may cause respiratory irritation.[1][2] Understanding these risks is the first step in establishing a self-validating safety system for its handling.
I. Hazard Profile: The 'Why' Behind the 'What'
Before detailing the specific Personal Protective Equipment (PPE), it's crucial to understand the causality—why each piece of equipment is necessary. The primary risks associated with this compound are:
-
Acute Toxicity: The compound is harmful via oral, dermal, and inhalation routes.[1][2] This systemic risk means we must prevent it from entering the body through any pathway.
-
Dermal and Ocular Irritation: Direct contact can cause significant skin and severe eye irritation.[1][2] This necessitates robust barrier protection.
-
Respiratory Irritation: As a solid, dust particles can be generated during handling (e.g., weighing, transferring), which can irritate the respiratory tract if inhaled.[1][2]
II. The Last Line of Defense: Personal Protective Equipment (PPE)
While engineering controls like fume hoods are the primary barrier, your PPE is the critical final layer of protection. The selection of PPE must directly address the hazards identified above.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Protection or Face Shield | Required to protect against splashes and airborne dust particles that can cause serious eye irritation.[3][4][5][6] |
| Skin | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Non-negotiable due to the compound's dermal toxicity and skin irritant properties.[7] Gloves must be inspected for integrity before each use.[6] |
| Lab Coat or Chemical-Resistant Coveralls | A dedicated lab coat or coverall is essential to prevent contamination of personal clothing and minimize skin contact.[4][5] | |
| Respiratory | NIOSH-Approved Respirator | Necessary when handling the solid outside of a chemical fume hood or when dust generation is likely. A particulate filter is appropriate for dusts.[3][4][6] |
| Feet | Closed-Toe Shoes | Standard laboratory practice to protect against accidental spills.[5] |
III. Operational Plan: From Receipt to Disposal
A self-validating safety protocol extends beyond PPE. It encompasses the entire lifecycle of the chemical in your laboratory. The following workflow provides a step-by-step methodology for safe handling.
Experimental Protocol: Step-by-Step Handling
-
Preparation and Engineering Controls :
-
Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred designated location.[5][8][9]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]
-
Before starting, ensure you have a spill kit ready. For this compound, this should include absorbent paper and a container with 60-70% ethanol.[2][10]
-
-
Handling the Chemical :
-
Spill Management :
-
In the event of a small spill, do not panic.
-
If safe to do so, remove all sources of ignition.[10]
-
Dampen the solid spill material with 60-70% ethanol to prevent dust from becoming airborne.[2][10]
-
Carefully transfer the dampened material and any contaminated absorbent paper into a suitable, sealable container for disposal.[2][10]
-
Wash the contaminated surface with 60-70% ethanol, followed by a thorough wash with soap and water.[2][10]
-
Contaminated clothing must be removed and sealed in a vapor-tight plastic bag for eventual disposal.[2][10]
-
-
Disposal Plan :
-
All waste, including the chemical itself, empty containers, and contaminated materials (gloves, absorbent paper), must be treated as hazardous waste.[3]
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][8] This typically involves disposal via a licensed chemical destruction plant or controlled incineration.[1] Do not empty into drains.[3]
-
After handling is complete and waste is secured, wash your hands thoroughly with soap and water.[6]
-
By integrating this comprehensive approach—understanding the hazards, utilizing correct PPE, and adhering to strict operational and disposal protocols—you build a deep, trustworthy safety culture that provides value far beyond the product itself.
References
-
Safety Data Sheet: 4-Nitroaniline. Carl ROTH. [Link]
-
N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318. PubChem, National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet - 4-Nitroaniline MSDS. ScienceLab.com. [Link]
-
Safety Data Sheet: 4-Nitroaniline. Carl ROTH. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. N-Ethyl-4-nitroaniline | C8H10N2O2 | CID 19318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. westliberty.edu [westliberty.edu]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. N-ETHYL-4-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
